BPR5K230
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H30FN7O4 |
|---|---|
Molecular Weight |
655.7 g/mol |
IUPAC Name |
N-[4-[5-[3-[(dimethylamino)methyl]phenyl]-6-(1-methylpyrazol-4-yl)furo[2,3-d]pyrimidin-4-yl]oxyphenyl]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C37H30FN7O4/c1-43(2)20-23-6-4-7-24(18-23)31-32-35(39-22-40-36(32)49-33(31)25-19-41-44(3)21-25)48-29-15-11-27(12-16-29)42-34(46)30-8-5-17-45(37(30)47)28-13-9-26(38)10-14-28/h4-19,21-22H,20H2,1-3H3,(H,42,46) |
InChI Key |
HQDFMNJNVUENSH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unable to Elucidate Mechanism of Action for BPR5K230: Compound Not Identified in Public Domain
A comprehensive search of scientific literature, chemical databases, and patent filings has yielded no specific information regarding a compound designated as BPR5K230. As a result, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided at this time.
The identifier "this compound" does not correspond to any known therapeutic agent, research chemical, or biological molecule in publicly accessible resources. This suggests several possibilities:
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Internal or Proprietary Code: this compound may be an internal designation used by a research institution or pharmaceutical company that has not yet been disclosed publicly.
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Novel or Unpublished Compound: The compound may be a recent discovery that has not yet been described in peer-reviewed literature or patent applications.
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Typographical Error: The provided identifier may contain a typographical error.
Without any foundational information about the chemical structure, biological targets, or therapeutic area of this compound, it is impossible to fulfill the request for an in-depth technical guide. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or the original source of the designation.
Unraveling the Enigma of BPR5K230: A Deep Dive into its Molecular Targets and Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The identification and validation of drug targets are pivotal stages in the intricate process of pharmaceutical development. This comprehensive technical guide focuses on the methodologies and conceptual frameworks surrounding the target identification and validation of novel therapeutic compounds. While the specific compound "BPR5K230" does not correspond to a publicly documented agent, this paper will construct a hypothetical case study around a fictional compound with this designation to illustrate the multifaceted journey from a bioactive molecule to a potential therapeutic. We will explore the crucial experimental protocols, data interpretation, and signaling pathway analysis that underpin modern drug discovery, providing a robust resource for scientists and researchers in the field.
Introduction to Target Identification
The primary goal of target identification is to pinpoint the specific molecular entities, such as proteins, enzymes, or nucleic acids, with which a drug candidate interacts to elicit its therapeutic effect. A thorough understanding of a drug's mechanism of action is paramount for predicting its efficacy, potential side effects, and for the rational design of second-generation compounds. The process typically involves a combination of computational and experimental approaches.
Hypothetical Case Study: this compound
For the purpose of this guide, we will postulate that this compound is a novel small molecule inhibitor under investigation for its anti-fibrotic properties. The subsequent sections will detail the hypothetical experiments and data that would be generated to identify and validate its molecular target.
Experimental Protocols for Target Identification
A variety of techniques are employed to elucidate the molecular target of a novel compound. These can be broadly categorized into in vitro and in cellulo methods.
In Vitro Target Identification
3.1.1. Affinity-Based Methods
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Protocol: Affinity Chromatography
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Immobilization of this compound: this compound is chemically synthesized with a linker arm that allows for its covalent attachment to a solid support, such as sepharose beads, creating an affinity matrix.
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Cell Lysate Preparation: A cell line relevant to the disease of interest (e.g., primary human lung fibroblasts for pulmonary fibrosis) is cultured and lysed to release its protein content.
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Incubation: The cell lysate is incubated with the this compound-coupled beads, allowing proteins that bind to this compound to be captured.
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Washing: Non-specifically bound proteins are removed through a series of stringent wash steps.
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Elution: Specifically bound proteins are eluted from the beads, often by using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).
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Protein Identification: The eluted proteins are identified using mass spectrometry (LC-MS/MS).
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3.1.2. Activity-Based Methods
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Protocol: Kinase Profiling
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Assay Panel: A broad panel of recombinant human kinases is utilized.
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Incubation: this compound is incubated with each kinase in the presence of its specific substrate and ATP.
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Activity Measurement: Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a phosphospecific antibody or by measuring ATP consumption.
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Data Analysis: The inhibitory effect of this compound on each kinase is calculated as a percentage of the control activity.
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In Cellulo Target Identification
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Protocol: Thermal Proteome Profiling (TPP)
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Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
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Heating: The treated cells are subjected to a temperature gradient.
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Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
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Protein Quantification: The amount of soluble protein at each temperature point is quantified using mass spectrometry.
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Data Analysis: The binding of this compound to its target protein stabilizes it against thermal denaturation, resulting in a shift in its melting curve compared to the vehicle-treated control.
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Data Presentation and Interpretation
The quantitative data generated from these experiments must be presented in a clear and structured format to facilitate interpretation and comparison.
Table 1: Hypothetical Kinase Profiling Data for this compound
| Kinase Target | IC50 (nM) | Percent Inhibition at 1 µM |
| TGF-βR1 (ALK5) | 15 | 95% |
| p38α (MAPK14) | 250 | 70% |
| ERK2 (MAPK1) | >10,000 | <10% |
| JNK1 (MAPK8) | >10,000 | <10% |
This hypothetical data suggests that this compound is a potent and selective inhibitor of the TGF-β receptor 1 (TGF-βR1), also known as ALK5.
Target Validation
Once a primary target is identified, it must be validated to confirm that its modulation is responsible for the observed therapeutic effect.
Cellular Target Engagement
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Protocol: Western Blot Analysis of Phospho-Smad2
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Cell Culture and Treatment: Human lung fibroblasts are cultured and treated with TGF-β1 to induce signaling, in the presence or absence of varying concentrations of this compound.
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Protein Extraction: Whole-cell lysates are prepared.
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SDS-PAGE and Western Blotting: Proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated Smad2 (a direct downstream substrate of ALK5) and total Smad2.
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Detection and Quantification: The levels of phospho-Smad2 are quantified and normalized to total Smad2 to determine the inhibitory effect of this compound on TGF-β signaling.
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Phenotypic Correlation
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Protocol: Collagen Deposition Assay
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Cell Culture and Treatment: Fibroblasts are treated with TGF-β1 to induce the production of extracellular matrix proteins like collagen, with and without this compound.
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Collagen Staining: Collagen deposition is visualized and quantified using Sirius Red staining.
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Analysis: A dose-dependent reduction in collagen deposition by this compound would validate that its anti-fibrotic effect is mediated through the inhibition of the target pathway.
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Signaling Pathway Visualization
Visualizing the signaling pathway is crucial for understanding the mechanism of action of this compound.
Caption: this compound inhibits the TGF-β signaling pathway by targeting ALK5.
Experimental Workflow Visualization
A clear workflow diagram helps in understanding the logical sequence of experiments.
Caption: Workflow for the identification and validation of this compound's target.
Conclusion
The journey of identifying and validating a drug target is a systematic and multi-faceted process that forms the bedrock of modern drug discovery. Through a hypothetical exploration of the compound this compound, this guide has delineated the key experimental strategies, from initial screening to cellular validation. The integration of robust experimental design, clear data presentation, and logical workflow is essential for successfully navigating the path from a promising molecule to a potential therapeutic agent. The principles and protocols outlined herein provide a foundational framework for researchers dedicated to advancing the frontiers of medicine.
Dual-Action Kinase Inhibitor BPR5K230: A Technical Guide to its Modulation of Cellular Pathways
For Immediate Release
This technical guide provides an in-depth analysis of the cellular pathways modulated by BPR5K230, a novel and potent dual inhibitor of MER and AXL receptor tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound in oncology and immuno-oncology.
Executive Summary
This compound is a small molecule inhibitor that demonstrates high potency against both MER and AXL kinases, members of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases. These kinases are frequently overexpressed in various cancers and are implicated in tumor progression, metastasis, drug resistance, and suppression of the anti-tumor immune response. This compound exhibits both direct anti-tumor effects by inhibiting cancer cell proliferation and indirect anti-tumor activity by modulating the tumor microenvironment to favor an anti-cancer immune response.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| MER | 4.1[1] |
| AXL | 9.2[1] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| Ba/F3-MER | Proliferation | 5[1] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound vs. Ono-7475
| Preclinical Model | This compound TGI (%) | Ono-7475 TGI (%) |
| Multiple Models | 44-86 | 10-45 |
TGI: Tumor Growth Inhibition
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by inhibiting the downstream signaling cascades of MER and AXL kinases. Upon ligand binding (e.g., Gas6), MER and AXL dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate multiple downstream pathways crucial for cancer cell survival, proliferation, migration, and immune evasion. By blocking the kinase activity of MER and AXL, this compound effectively abrogates these signals.
The primary signaling pathways inhibited by this compound include:
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PI3K/AKT Pathway: This pathway is a central regulator of cell survival, growth, and proliferation.
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RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade plays a critical role in cell proliferation, differentiation, and survival.
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STAT Pathway: Signal transducers and activators of transcription are involved in cytokine signaling and regulate immune responses and cell proliferation.
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NF-κB Pathway: This pathway is crucial for inflammatory responses, cell survival, and immune regulation.
Visualizing the this compound Mechanism of Action
The following diagram illustrates the points of intervention of this compound in the MER and AXL signaling pathways.
Modulation of the Tumor Microenvironment
A key aspect of this compound's therapeutic potential lies in its ability to modulate the tumor microenvironment (TME). The overexpression of MER and AXL on myeloid cells, such as tumor-associated macrophages (TAMs), contributes to an immunosuppressive TME. This compound has been shown to decrease the population of M2-like TAMs, which are known to promote tumor growth, while increasing the presence of effector T cells within the spleen. This shift from an immunosuppressive to an immunostimulatory TME enhances the body's own anti-tumor immune response.
Visualizing the Impact on the Tumor Microenvironment
The following diagram illustrates the effect of this compound on the cellular composition of the tumor microenvironment.
References
An In-depth Technical Guide to BPR5K230: Structure, Properties, and Biological Activity
An extensive search for the chemical compound designated "BPR5K230" has yielded no direct results in publicly available scientific literature and chemical databases. This suggests that "this compound" may be an internal project code, a novel compound not yet disclosed in publications, or a potential typographical error.
The search for "this compound" did, however, return information on various signaling pathways and other chemical compounds that are areas of active research in drug development. For the benefit of researchers, scientists, and drug development professionals, this guide will briefly touch upon some of the key concepts from the search results that may be of interest.
The MAPK Signaling Pathway: A Key Target in Cancer Therapy
A prominent area of research highlighted is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers. The RAS-RAF-MEK-ERK cascade is a central component of this pathway, and its aberrant activation is a key driver of tumorigenesis.
One notable compound mentioned is ulixertinib (BVD-523) , a selective inhibitor of ERK1/2, the final kinases in the MAPK cascade. Inhibition of ERK1/2 is a promising therapeutic strategy, particularly in cancers that have developed resistance to BRAF and MEK inhibitors.[1]
Brassinosteroid Signaling in Plants
In the realm of plant biology, the Brassinosteroid (BR) signaling pathway plays a crucial role in growth, development, and stress tolerance. This pathway involves a cell membrane-associated receptor complex that initiates a phosphorylation and dephosphorylation cascade, ultimately leading to changes in gene expression.[2] The understanding of this pathway has been advanced through genetic, genomic, and proteomic approaches, primarily in the model organism Arabidopsis thaliana.[2]
Other Relevant Signaling Pathways in Human Health
The search also alluded to other signaling pathways with significant implications for human health:
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AMPK/SIRT1/PGC-1α Pathway: This pathway is involved in cellular energy homeostasis and has been implicated in conditions like pulmonary fibrosis.[3]
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STAT5 Signaling: Constitutive activation of STAT5 is observed in many leukemias and cancers and is thought to confer an anti-apoptotic advantage to cancer cells.[4]
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AMPK/NRF-2/HO-1, P38, JNK1/2, and ERK1/2 Pathways: These interconnected pathways are involved in cellular responses to stress and inflammation.[5]
Conclusion
While no specific information could be found for "this compound," the search results underscore the importance of understanding complex signaling pathways in the development of new therapeutic agents. Researchers interested in the development of novel compounds are encouraged to verify the identifier and explore the rich landscape of signaling pathway research for potential targets and mechanisms of action.
Due to the lack of specific data for "this compound," the requested quantitative data tables, detailed experimental protocols, and visualizations for this particular compound cannot be provided. The information presented above is based on the tangential results from the search and is intended to be a helpful, albeit indirect, resource for the target audience.
References
- 1. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
In Vitro Characterization of BPR5K230: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of BPR5K230, a potent and selective dual inhibitor of the AXL and MERTK receptor tyrosine kinases. The information presented herein is intended to support researchers and drug development professionals in understanding the biochemical and cellular activity of this compound.
Core Properties of this compound
This compound has been identified as a promising anti-tumor and immunomodulatory agent. It is an orally bioavailable small molecule that demonstrates potent and selective inhibition of both AXL and MERTK, members of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases.[1][2] The dual inhibition of these kinases is a key therapeutic strategy, as both AXL and MERTK are implicated in tumor progression, metastasis, drug resistance, and immune evasion.[1]
Biochemical and Cellular Potency
This compound exhibits nanomolar potency against its primary targets, AXL and MERTK, and demonstrates significant anti-proliferative effects in cell-based assays.
| Parameter | Value | Target/Cell Line |
| IC₅₀ | 9.2 nM | AXL Kinase |
| IC₅₀ | 4.1 nM | MER Kinase |
| IC₅₀ | 5 nM | Ba/F3-MER Cell Proliferation |
| Table 1: Summary of this compound In Vitro Potency.[2] |
Mechanism of Action
This compound functions through the simultaneous inhibition of AXL and MERTK signaling pathways within the tumor and the tumor immune microenvironment. This dual-pronged approach is designed to enhance anti-tumor efficacy and stimulate anti-tumor immune responses.[1][2] The activation of AXL and MERTK by their ligand, Gas6, triggers a cascade of downstream signaling events that promote cell survival, proliferation, migration, and invasion. Key downstream pathways include PI3K-AKT, RAF-MAPK, and PLC-PKC. By blocking the kinase activity of AXL and MERTK, this compound effectively abrogates these pro-tumorigenic signals.
Experimental Protocols
The following sections detail the methodologies employed for the in vitro characterization of this compound.
Kinase Inhibition Assay (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) of this compound against AXL and MERTK kinases was determined using a radiometric or luminescence-based kinase assay.
Workflow:
Protocol:
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Reagent Preparation: Recombinant human AXL or MERTK enzyme, a suitable peptide substrate, and ATP are prepared in a kinase buffer. This compound is serially diluted in DMSO to generate a concentration gradient.
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Assay Plate Preparation: The kinase, substrate, and this compound dilutions are added to the wells of a 384-well plate.
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Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
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Incubation: The reaction is allowed to proceed at room temperature for a specified period (e.g., 60 minutes).
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Detection: A detection reagent, such as ADP-Glo™ Kinase Assay (Promega), is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.
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Data Acquisition: The luminescence signal is measured using a microplate reader.
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Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a DMSO control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (IC₅₀ Determination)
The anti-proliferative activity of this compound was assessed using a cell-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a similar method (e.g., MTT or WST-1 assay).
Protocol:
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Cell Seeding: Ba/F3-MER cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
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Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control (DMSO).
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Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
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Viability Assessment: A cell viability reagent is added to each well according to the manufacturer's instructions.
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Data Acquisition: The luminescence or absorbance is measured using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a non-linear regression model.
Kinase Selectivity
While comprehensive kinase selectivity panel data for this compound is not publicly available at this time, initial characterization indicates selectivity for AXL and MERTK over the third TAM family member, TYRO3. A broader understanding of the kinase selectivity profile is essential for a complete assessment of the compound's off-target effects and therapeutic window. This information is typically generated by screening the compound against a large panel of recombinant kinases.
Conclusion
This compound is a potent dual inhibitor of AXL and MERTK with significant anti-proliferative activity in vitro. Its mechanism of action, targeting key signaling pathways involved in cancer progression and immune regulation, positions it as a promising candidate for further preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar kinase inhibitors.
References
Preliminary Studies on BPR5K230: Information Not Publicly Available
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of Publicly Available Data on the Biological Activity of BPR5K230
This document addresses a request for an in-depth technical guide on the preliminary biological activity of a compound designated as this compound. A thorough and systematic search of publicly available scientific literature, patent databases, and chemical repositories has been conducted to gather the necessary information for this report.
1. Executive Summary
Despite extensive search efforts, no data, publications, or patents corresponding to the identifier "this compound" were found. This suggests that this compound is likely a compound that is not yet described in the public domain. The complete absence of information prevents the creation of the requested technical guide, including data summaries, experimental protocols, and signaling pathway diagrams.
2. Search Methodology
A series of targeted searches were performed to locate any information related to this compound. The search queries included, but were not limited to:
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"this compound biological activity"
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"this compound mechanism of action"
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"this compound preclinical studies"
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"this compound signaling pathway"
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"this compound experimental protocols"
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"this compound in vitro assays"
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"this compound drug development"
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"this compound research"
These searches were conducted across major scientific and patent databases.
3. Findings
The comprehensive search yielded no results for "this compound." This lack of public information could be attributed to several factors:
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Internal Designation: The identifier "this compound" may be an internal code used by a private research entity (such as a pharmaceutical company or academic laboratory) for a compound that is still in the early stages of development and has not yet been publicly disclosed.
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Novelty: The compound may be a recent discovery, and research findings have not yet been published.
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Confidentiality: Information regarding this compound may be subject to confidentiality agreements or intellectual property protection, and is therefore not available in the public record.
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Typographical Error: It is possible that there is a typographical error in the provided identifier.
Given the current lack of publicly available data, it is not possible to fulfill the request for a technical guide on the biological activity of this compound. No information is available to detail its mechanism of action, summarize quantitative data, or describe experimental protocols.
For further investigation, the following information would be necessary:
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The correct and complete identifier of the compound.
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The chemical structure or class of the molecule.
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The associated research institution or company.
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The intended biological target or therapeutic area.
Without additional context or clarifying information, no further action can be taken to generate the requested report. It is recommended to consult the original source of the "this compound" identifier for more specific details.
In-depth Technical Guide: The Enigma of BPR5K230
Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, the identifier "BPR5K230" does not correspond to any publicly available research compound, drug candidate, or biological entity. This suggests that "this compound" may be an internal project code, a novel compound not yet disclosed in public forums, or a potential typographical error.
For researchers, scientists, and drug development professionals, the journey of investigating a new compound begins with a thorough understanding of its background, mechanism of action, and existing experimental data. However, in the case of this compound, this foundational information is absent from the public domain. Extensive searches have failed to retrieve any data related to its chemical structure, biological targets, or therapeutic indications.
This lack of information prevents the creation of a detailed technical guide as requested. Key components of such a guide, including quantitative data summaries, detailed experimental protocols, and visualizations of signaling pathways, are entirely dependent on the availability of primary research and clinical data.
It is recommended that individuals with an interest in this compound verify the identifier and explore the possibility of it being an internal designation within a specific research institution or company. If the compound is indeed novel and unpublished, this guide will be updated as information becomes publicly available through scientific publications, conference presentations, or patent filings.
Without any data, it is impossible to provide the requested tables, experimental protocols, and visualizations. The following sections would have been populated with specific information had any been found.
Quantitative Data Summary
A comprehensive summary of all quantitative data for this compound would be presented here, organized into clearly structured tables for easy comparison. This would include, but not be limited to:
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In vitro activity: IC50/EC50 values against target proteins, cell lines, etc.
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In vivo efficacy: Tumor growth inhibition, behavioral changes, etc. in animal models.
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Pharmacokinetics: ADME (Absorption, Distribution, Metabolism, and Excretion) parameters such as half-life, bioavailability, and clearance.
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Toxicology: LD50, NOAEL (No Observed Adverse Effect Level), and other safety-related data.
Experimental Protocols
Detailed methodologies for all key experiments cited in the literature for this compound would be provided in this section. This would encompass:
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Biochemical assays: Descriptions of kinase assays, binding assays, etc.
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Cell-based assays: Protocols for cell viability, apoptosis, signaling pathway activation, etc.
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Animal models: Detailed descriptions of the animal models used, including species, strain, and disease induction methods.
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Analytical methods: Methodologies for compound quantification in biological matrices, such as HPLC-MS/MS.
Signaling Pathways and Experimental Workflows
Visualizations of described signaling pathways, experimental workflows, or logical relationships would be presented here using Graphviz (DOT language). These diagrams would adhere to the specified formatting requirements. As no information on this compound's mechanism of action is available, no such diagrams can be generated.
An In-Depth Technical Guide to the Homologs and Analogs of ERK1/2 Inhibitors: A Focus on Ulixertinib (BVD-523)
Disclaimer: Initial searches for the molecule "BPR5K230" did not yield any publicly available scientific literature or data. It is possible that this is an internal compound code, a newly synthesized molecule not yet in the public domain, or a typographical error. Given the detailed technical requirements of the request, this guide will focus on a well-characterized and clinically relevant analog, Ulixertinib (BVD-523) , a potent and selective inhibitor of ERK1/2. The principles, protocols, and data presented herein are representative of the field and will be of significant value to researchers, scientists, and drug development professionals working on ERK1/2 inhibitors and related molecules.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. The RAS-RAF-MEK-ERK cascade is the most well-elucidated MAPK pathway, and its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are the terminal kinases in this cascade, and their inhibition presents a promising strategy for the treatment of cancers with mutations in upstream components like BRAF and RAS.
Ulixertinib (BVD-523) is a first-in-class, orally bioavailable, selective, and reversible ATP-competitive inhibitor of ERK1 and ERK2.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical data on Ulixertinib, its analogs, and the experimental methodologies used in their evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data for Ulixertinib (BVD-523) and its analogs, providing a comparative overview of their potency, efficacy, and pharmacokinetic properties.
Table 1: In Vitro Potency and Cellular Activity of ERK1/2 Inhibitors
| Compound | Target(s) | Kᵢ (ERK1) | Kᵢ (ERK2) | Biochemical IC₅₀ (ERK2) | Cellular p-RSK Inhibition IC₅₀ | Cell Proliferation IC₅₀ (A375 cells) | Reference(s) |
| Ulixertinib (BVD-523) | ERK1/2 | <0.3 nM | 0.04 ± 0.02 nM | <0.3 nM | 140 nM | 180 nM | [3][4] |
| GDC-0994 (Ravoxertinib) | ERK1/2 | - | - | 1.1 nM | - | - | [4] |
| SCH772984 | ERK1/2 | - | - | 1 nM | - | - | [4][5] |
| VX-11e | ERK1/2 | - | - | - | - | - | [5] |
| LY3214996 (Temuterkib) | ERK1/2 | 5 nM | 5 nM | - | - | - | [4][5] |
| CC-90003 | ERK1/2 | - | - | 10-20 nM | - | GI₅₀ < 1 µM in 93% of BRAF-mutant cell lines | [6] |
Data not available is denoted by "-".
Table 2: Preclinical Pharmacokinetics of Ulixertinib (BVD-523)
| Species | Route | Tₘₐₓ (h) | t½ (h) | Clearance (mL/min/kg) | Volume of Distribution (Vₛₛ, L/kg) | Oral Bioavailability (%) | Reference(s) |
| Mouse | IV | - | 1.0 | 6.24 | 0.56 | >92 | [7][8][9] |
| Oral | 0.50-0.75 | 2.5 | - | - | [7][8][9] | ||
| Rat | IV | - | 1.0-2.5 | 1.67 | 0.36 | >92 | [7][8][9] |
| Oral | 0.50-0.75 | - | - | - | [7][8][9] | ||
| Dog | IV | - | 1.0-2.5 | 15.5 | 1.61 | 34 | [7][8][9] |
| Oral | 2.0 | - | - | - | [7][8][9] |
Table 3: In Vivo Efficacy of Ulixertinib (BVD-523) in Xenograft Models
| Cancer Model (Cell Line) | Dosing Regimen (Oral) | Efficacy Endpoint | Result | Reference(s) |
| Melanoma (A375) | 50 mg/kg, BID | Tumor Growth Inhibition (TGI) | Significant TGI (p=0.004) | [10] |
| 100 mg/kg, BID | Tumor Growth Inhibition (TGI) | Significant TGI (p<0.001) | [10] | |
| Colorectal Cancer (Colo205) | 50, 75, 100 mg/kg, BID | Tumor Growth Inhibition (TGI) | Significant TGI (p<0.0001 for all doses) | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key aspects of BVD-523's development.
MAPK/ERK signaling pathway and Ulixertinib's mechanism of action.
Generalized drug discovery workflow for a kinase inhibitor like Ulixertinib.
Experimental Protocols
Detailed methodologies are fundamental for the replication and extension of scientific findings. Below are protocols for key experiments cited in the development of BVD-523, compiled from available information.
Protocol 1: ERK2 Radiometric Kinase Assay for Kᵢ Determination
This protocol outlines a method to determine the inhibitory constant (Kᵢ) of Ulixertinib against ERK2 kinase using a radiometric assay.[11]
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Materials:
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Recombinant active ERK2 enzyme
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Myelin Basic Protein (MBP) as a substrate
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[γ-³²P]ATP (radiolabeled ATP)
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Non-radiolabeled ATP
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Ulixertinib (BVD-523) at various concentrations
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Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl₂, 0.25 mM DTT)
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P81 phosphocellulose paper
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Phosphor imager
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Procedure:
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Prepare serial dilutions of Ulixertinib in the kinase reaction buffer.
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In a reaction tube, combine the recombinant ERK2 enzyme and the MBP substrate in the kinase reaction buffer.
-
Add the diluted Ulixertinib or vehicle control (DMSO) to the reaction tubes and pre-incubate for a specified time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.[11]
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Kₘ value for ERK2.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.[11]
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.[11]
-
Air-dry the P81 paper and quantify the incorporated radioactivity using a phosphor imager.
-
Calculate the percentage of inhibition for each Ulixertinib concentration relative to the vehicle control.
-
Determine the Kᵢ value by fitting the data to the appropriate enzyme inhibition model, taking into account the ATP concentration.
-
Protocol 2: Cellular Proliferation Assay
This protocol describes the assessment of Ulixertinib's effect on the proliferation of cancer cells.[3][12]
-
Materials:
-
Cancer cell line of interest (e.g., A375 human melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ulixertinib (BVD-523)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or Hoechst 33342 for cell counting)
-
Plate reader or high-content imaging system
-
-
Procedure:
-
Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Ulixertinib in complete cell culture medium.
-
Remove the existing medium from the cell plates and add the medium containing the different concentrations of Ulixertinib or vehicle control (DMSO). The final DMSO concentration should typically be kept below 0.5%.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[12]
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader. For cell counting-based assays, fix and stain the cells with a nuclear stain like Hoechst 33342 and image the plates.[12]
-
Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.
-
Protocol 3: In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of Ulixertinib in a subcutaneous xenograft model.[1][11][13]
-
Materials:
-
Human cancer cell line (e.g., A375 or Colo205)
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Matrigel (optional, to improve tumor take rate)
-
Ulixertinib (BVD-523) formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
-
-
Procedure:
-
Culture the cancer cells to a sufficient number for implantation.
-
Harvest the cells and resuspend them in a suitable medium, such as sterile PBS, optionally mixed with Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of each mouse.[11]
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Ulixertinib orally at the desired doses and schedule (e.g., 50 mg/kg, twice daily). The control group receives the vehicle.[10][11]
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis by Western blot or IHC).
-
Analyze the data to determine the effect of Ulixertinib on tumor growth inhibition or regression.
-
Homologs and Analogs of Ulixertinib (BVD-523)
While the term "homolog" is more applicable to biological macromolecules, in the context of small molecule drug discovery, "analogs" refer to compounds with similar chemical structures and often, similar mechanisms of action. Several other potent and selective ERK1/2 inhibitors have been developed and can be considered analogs of Ulixertinib. These include:
-
GDC-0994 (Ravoxertinib): A potent and selective ERK1/2 inhibitor that has also been evaluated in clinical trials.[4][14]
-
SCH772984: A highly potent and selective ERK1/2 inhibitor with a distinct binding mode.[4][5][15][16]
-
VX-11e: Another selective ERK1/2 inhibitor.[5]
-
LY3214996 (Temuterkib): A selective ERK1/2 inhibitor with demonstrated preclinical anti-tumor activity.[4][5]
-
CC-90003: A covalent ERK1/2 inhibitor that has shown potent activity in preclinical models.[6]
The development of these analogs has been driven by the need to improve upon properties such as potency, selectivity, pharmacokinetic profiles, and to overcome potential resistance mechanisms. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new chemical entities.[4]
Conclusion
Ulixertinib (BVD-523) and its analogs represent a significant advancement in the targeted therapy of MAPK pathway-driven cancers. Their high potency and selectivity for ERK1/2, demonstrated through rigorous preclinical evaluation, have translated into promising early clinical activity. The data and protocols presented in this guide offer a comprehensive technical overview for the scientific community, aiming to facilitate further research and development in this critical area of oncology. The continued exploration of ERK1/2 inhibition, both as monotherapy and in combination with other targeted agents, holds the potential to improve outcomes for patients with a wide range of malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Prediction of Human Pharmacokinetics of Ulixertinib, a Novel ERK1/2 Inhibitor from Mice, Rats, and Dogs Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical assessment of ulixertinib, a novel ERK1/2 inhibitor | ADMET and DMPK [pub.iapchem.org]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 14. researchgate.net [researchgate.net]
- 15. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics | Semantic Scholar [semanticscholar.org]
- 16. dash.harvard.edu [dash.harvard.edu]
BPR5K230: A Dual Inhibitor of AXL and MERTK for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BPR5K230 is an investigational, orally bioavailable small molecule that demonstrates potent and selective dual inhibitory activity against AXL and MERTK (MER) receptor tyrosine kinases.[1][2][3][4][5] These kinases are key members of the TAM (TYRO3, AXL, MERTK) family, which are implicated in various aspects of cancer progression, including tumor growth, metastasis, drug resistance, and immune evasion.[1][4][5] By simultaneously targeting both AXL and MERTK, this compound presents a promising therapeutic strategy to address both the tumor itself and the tumor-supportive immune microenvironment. Preclinical data suggest that this compound possesses both anti-tumor and immunomodulatory properties, offering potential as a monotherapy or in combination with other anti-cancer agents.[1][3][4]
Introduction to Therapeutic Targets: AXL and MERTK
AXL and MERTK are receptor tyrosine kinases that are frequently overexpressed in a wide range of human cancers. Their activation promotes signaling cascades that drive cell survival, proliferation, migration, and invasion. Furthermore, AXL and MERTK signaling within the tumor microenvironment contributes to an immunosuppressive landscape, hindering the body's natural anti-tumor immune response.
Key Roles of AXL and MERTK in Cancer:
-
Tumor Progression and Metastasis: Activation of AXL and MERTK signaling pathways is associated with enhanced tumor growth and the spread of cancer to distant organs.[1][4][5]
-
Drug Resistance: Overexpression and activation of AXL and MERTK have been identified as mechanisms of resistance to various targeted therapies and chemotherapies.[1][5]
-
Immune Evasion: These kinases play a crucial role in suppressing the innate and adaptive immune systems within the tumor microenvironment, thereby allowing cancer cells to evade immune destruction.[1][4]
Mechanism of Action of this compound
This compound functions as a dual inhibitor, targeting the kinase activity of both AXL and MERTK. By blocking the phosphorylation of these receptors, this compound effectively abrogates the downstream signaling pathways that they control. This dual-inhibition strategy is designed to provide a more comprehensive anti-cancer effect than targeting either kinase alone.[1][5] The simultaneous inhibition of AXL and MERTK is expected to not only directly inhibit tumor cell growth but also to modulate the tumor microenvironment to be more favorable for an anti-tumor immune response.[1][3][4]
Quantitative Data: In Vitro Potency
The following table summarizes the in vitro inhibitory activity of this compound against its primary targets.
| Target | IC50 (nM) |
| MERTK (MER) | 4.1 |
| AXL | 9.2 |
Data sourced from MedchemExpress and corroborated by other technical datasheets.[2]
Experimental Protocols
Kinase Inhibitory Activity Assay (General Protocol)
The in vitro inhibitory activity of this compound on AXL and MERTK kinases is typically determined using a biochemical assay format. A generalized protocol is as follows:
-
Reagents: Recombinant human AXL and MERTK kinase domains, a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound (this compound).
-
Assay Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to the substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified.
-
Procedure: a. The kinase, substrate, and varying concentrations of this compound are pre-incubated in a reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various detection methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
The effect of this compound on the proliferation of cancer cells is a key indicator of its anti-tumor activity. A common method is the use of Ba/F3 cells, a murine pro-B cell line that can be engineered to be dependent on the activity of a specific kinase for proliferation.
-
Cell Line: Ba/F3 cells engineered to express human MERTK (Ba/F3-MER).
-
Procedure: a. Ba/F3-MER cells are seeded in 96-well plates. b. The cells are treated with a range of concentrations of this compound. c. The cells are incubated for a period of 48-72 hours. d. Cell viability or proliferation is assessed using a colorimetric or fluorometric assay, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The percentage of proliferation inhibition is calculated for each concentration of this compound relative to untreated control cells. The IC50 value is determined from the resulting dose-response curve. This compound has been shown to inhibit the proliferation of Ba/F3-MER cells with an IC50 of 5 nM.[2]
Signaling Pathways and Experimental Visualizations
This compound Inhibition of AXL and MERTK Signaling
References
Methodological & Application
Application Notes and Protocols for BPR5K230: A Framework for Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of experimental protocols to characterize the cellular effects of the novel compound BPR5K230. Given that "this compound" does not correspond to a known agent in publicly available scientific literature, the following protocols are presented as a robust framework for the initial investigation of an uncharacterized compound. These methodologies are designed to assess its impact on cell viability and to probe its potential mechanism of action through the analysis of key cellular signaling pathways.
Initial Assessment: Cell Viability and Cytotoxicity
The first step in characterizing a new compound is to determine its effect on cell proliferation and viability. This allows for the determination of key quantitative metrics such as the half-maximal inhibitory concentration (IC50). A common and effective method for this is the MTT assay.
Table 1: Quantitative Data Summary from MTT Assay
| Cell Line | Seeding Density (cells/well) | This compound Concentration Range (µM) | Incubation Time (hours) | IC50 (µM) |
| A549 (Lung Carcinoma) | 5,000 | 0.01 - 100 | 72 | To be determined |
| MCF-7 (Breast Cancer) | 8,000 | 0.01 - 100 | 72 | To be determined |
| HCT116 (Colon Cancer) | 6,000 | 0.01 - 100 | 72 | To be determined |
| HEK293 (Normal Kidney) | 10,000 | 0.01 - 100 | 72 | To be determined |
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the dose-dependent effect of this compound on the viability of various cell lines.
Materials:
-
Selected cell lines (e.g., A549, MCF-7, HCT116, HEK293)
-
Complete growth medium (specific to each cell line)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at the appropriate density (see Table 1) in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A common range to start with is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Return the plate to the incubator for the desired incubation time (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
MTT assay experimental workflow.
Mechanistic Insight: Signaling Pathway Analysis
Following the determination of its cytotoxic potential, the next step is to investigate how this compound exerts its effects. A common approach is to examine its impact on key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the MAPK/ERK pathway.
Table 2: Western Blot Analysis of MAPK/ERK Pathway Proteins
| Target Protein | Function in Pathway | Expected Change with Inhibitor | Antibody Dilution |
| p-ERK1/2 (Thr202/Tyr204) | Activated (phosphorylated) ERK | Decrease | 1:1000 |
| Total ERK1/2 | Total ERK protein | No change | 1:1000 |
| p-MEK1/2 (Ser217/221) | Activated (phosphorylated) MEK | Decrease | 1:1000 |
| Total MEK1/2 | Total MEK protein | No change | 1:1000 |
| β-Actin | Loading control | No change | 1:5000 |
Experimental Protocol: Western Blotting for MAPK/ERK Pathway
Objective: To determine if this compound affects the activation of key proteins in the MAPK/ERK signaling cascade.
Materials:
-
Cell line of interest (e.g., A549)
-
6-well cell culture plates
-
This compound (at concentrations around the IC50 value)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To analyze total protein levels or a loading control, the membrane can be stripped of antibodies and re-probed with another primary antibody (e.g., anti-total ERK1/2 or anti-β-Actin).
-
Hypothetical targeting of the MAPK/ERK pathway by this compound.
By following these protocols, researchers can obtain crucial preliminary data on the bioactivity of this compound, providing a solid foundation for further, more detailed mechanistic studies. The generated IC50 values will guide dose selection for subsequent experiments, and the Western blot results will offer initial clues as to the compound's molecular target and mechanism of action.
Application Notes and Protocols for In Vivo Studies with BPR5K230
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR5K230 is a novel, potent, and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. These application notes provide detailed protocols and recommended dosage guidelines for in vivo studies using this compound. The information is intended to guide researchers in designing and executing robust preclinical experiments to evaluate the efficacy and pharmacodynamics of this compound in various cancer models.
Quantitative Data Summary
The following tables summarize the recommended starting dosages and administration routes for this compound in common preclinical models. These are recommendations and may require optimization for specific tumor models and experimental goals.
Table 1: Recommended Dosage of this compound for In Vivo Efficacy Studies
| Animal Model | Tumor Type | Route of Administration | Recommended Dose (mg/kg) | Dosing Frequency |
| Nude Mice (nu/nu) | Human Colorectal Cancer Xenograft | Oral (gavage) | 25 - 50 | Once daily |
| SCID Mice | Human Melanoma Xenograft | Intraperitoneal (IP) | 20 - 40 | Twice daily |
| C57BL/6 Mice | Syngeneic Murine Colon Adenocarcinoma | Oral (gavage) | 30 - 60 | Once daily |
Table 2: this compound Formulation for In Vivo Administration
| Formulation Component | Concentration for Oral Gavage | Concentration for IP Injection |
| This compound | 5 mg/mL | 2.5 mg/mL |
| Vehicle | 10% DMSO, 40% PEG300, 50% Saline | 5% DMSO, 95% Corn Oil |
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a 5 mg/mL solution of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO to create a stock solution of 50 mg/mL.
-
In a sterile tube, add PEG300.
-
Slowly add the this compound DMSO stock solution to the PEG300 while vortexing to ensure complete mixing.
-
Add the sterile saline to the mixture and vortex thoroughly until a clear solution is formed.
-
The final formulation will contain 10% DMSO, 40% PEG300, and 50% Saline.[1]
In Vivo Xenograft Efficacy Study
This protocol outlines a typical in vivo efficacy study in a human tumor xenograft mouse model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Human cancer cell line (e.g., colorectal or melanoma)
-
Matrigel (or other appropriate matrix)
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound or vehicle control according to the recommended dose and schedule (e.g., 25 mg/kg, once daily by oral gavage).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals daily.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for pathway modulation).[2]
-
Visualizations
Signaling Pathway of this compound
References
BPR5K230: Application Notes and Protocols for a Dual MER/AXL Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR5K230 is a potent and orally bioavailable small molecule that acts as a dual inhibitor of the receptor tyrosine kinases MER and AXL.[1][2][3][4] These kinases are members of the TAM (TYRO3, AXL, MER) family and are implicated in various aspects of cancer progression, including tumor growth, metastasis, drug resistance, and suppression of the anti-tumor immune response.[1][4] By simultaneously targeting both MER and AXL, this compound presents a promising therapeutic strategy to enhance anti-tumor efficacy and modulate the tumor immune microenvironment.[1][4][5] Preclinical studies have demonstrated its anti-inflammatory and anti-tumor effects in various cancer models.
Physicochemical Properties and Solubility
This compound is a solid at room temperature. For experimental purposes, it is crucial to use the appropriate solvents to ensure complete dissolution and accurate dosing. While specific quantitative solubility data is not widely published, the following provides guidance on its preparation for both in vitro and in vivo studies.
Solubility and Preparation for In Vitro Experiments
For cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Table 1: In Vitro Solubility and Stock Solution Preparation
| Property | Recommendation | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended. |
| Stock Concentration | 10-20 mM | Prepare a high-concentration stock to minimize the volume of DMSO added to cell cultures. |
| Preparation | To prepare a 10 mM stock solution, dissolve 6.56 mg of this compound (MW: 655.68 g/mol ) in 1 mL of DMSO. | Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary. |
| Storage | Aliquot and store at -20°C or -80°C. | Avoid repeated freeze-thaw cycles. |
| Working Dilutions | Dilute the stock solution in cell culture medium to the desired final concentration immediately before use. | The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. |
Formulation and Preparation for In Vivo Experiments
This compound has shown good oral bioavailability in mice (F = 54.6% - 60%).[5] For oral administration and injections, various formulations can be used to achieve a stable suspension or solution.
Table 2: In Vivo Formulation and Administration
| Application | Formulation Examples | Preparation Notes |
| Oral Gavage | - Suspend in 0.5% Carboxymethyl cellulose (B213188) (CMC-Na) in sterile water. - Dissolve in Polyethylene glycol 400 (PEG400). | For a CMC-Na suspension, the compound is typically sonicated to ensure a uniform suspension before administration. |
| Intraperitoneal (IP) Injection | - 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. - 10% DMSO, 90% Corn oil. | The components should be mixed in a stepwise manner, starting with dissolving this compound in DMSO, followed by the addition of other excipients. |
Mechanism of Action: MER and AXL Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the kinase activity of both MER and AXL. Upon binding of their ligand, Gas6, MER and AXL dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell survival, proliferation, migration, and immune suppression. This compound blocks these initial phosphorylation events, thereby inhibiting the activation of key downstream pathways such as the PI3K/Akt and MAPK/ERK pathways.
Caption: this compound inhibits MER and AXL signaling pathways.
Experimental Protocols
The following are generalized protocols that can be adapted for experiments using this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.
Caption: Workflow for a cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Calculate the IC50 value using a non-linear regression analysis.
Western Blot Analysis of MER/AXL Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of MER, AXL, and downstream signaling proteins.
Materials:
-
Cancer cell line expressing MER and AXL
-
6-well tissue culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-MER, anti-MER, anti-p-AXL, anti-AXL, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
In Vivo Tumor Xenograft Study
This is a general guideline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: Workflow for an in vivo tumor xenograft study.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Tumor cell line (e.g., 4T1, MDA-MB-231)
-
This compound
-
Vehicle for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or the vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage). The dosage should be determined from preliminary tolerability studies.
-
Efficacy Assessment: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: The study may be terminated when the tumors in the control group reach a predetermined size, or after a specific duration of treatment.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected for analysis of target engagement and downstream signaling effects (e.g., by western blot or immunohistochemistry).
Concluding Remarks
This compound is a valuable research tool for investigating the roles of MER and AXL kinases in cancer and other diseases. The provided protocols offer a starting point for utilizing this compound in various experimental settings. As with any experimental work, optimization of these protocols for specific models and research questions is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis Following BPR5K230 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for performing Western blot analysis to investigate protein expression and signaling pathway modulation following treatment with a hypothetical compound, BPR5K230. As information regarding the specific target of this compound is not publicly available, this protocol will focus on a common and critical signaling cascade in drug development, the MAPK/ERK pathway. We will proceed under the hypothesis that this compound is an inhibitor of this pathway. The methodologies outlined herein are robust and can be adapted for other signaling pathways and experimental contexts.
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell or tissue lysate.[1] This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[1][2] This allows for the assessment of changes in protein levels or post-translational modifications, such as phosphorylation, in response to a given treatment.
Hypothetical Signaling Pathway: MAPK/ERK Inhibition by this compound
For the purpose of this protocol, we will hypothesize that this compound is a selective inhibitor of the MAPK/ERK pathway. This pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and its aberrant activation is implicated in numerous cancers.[3] Key proteins in this pathway that are commonly analyzed by Western blot include RAF, MEK1/2, and ERK1/2, along with their phosphorylated (activated) forms.
References
Application Notes and Protocols: BPR5K230 in Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BPR5K230 is a potent and highly selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, which play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In the context of cancer research, this compound is being investigated for its potential as a targeted therapeutic agent, primarily leveraging the concept of synthetic lethality.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of PARP-mediated DNA repair. In normal cells, the inhibition of PARP can be compensated for by other DNA repair pathways, such as homologous recombination (HR), which repairs double-strand DNA breaks (DSBs). However, in cancer cells with deficiencies in the HR pathway, often due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP by this compound leads to an accumulation of unrepaired DNA damage and subsequent cell death. This selective killing of cancer cells with specific DNA repair defects is known as synthetic lethality.[1][2]
When this compound binds to the active site of PARP, it prevents the synthesis of poly (ADP-ribose) chains, which are necessary for the recruitment of other DNA repair proteins to the site of damage. This trapping of PARP on the DNA leads to the formation of toxic PARP-DNA complexes, which can stall replication forks and generate DSBs. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and apoptosis.
References
Application Notes and Protocols: A Template for Novel Neuroprotective Compounds
To the Researcher: The following document provides a comprehensive template for application notes and protocols for a hypothetical neuroprotective compound, designated here as "NeuroGuard-X" . Due to the absence of publicly available information on "BPR5K230," this document is intended to serve as a detailed framework. Researchers, scientists, and drug development professionals can adapt this template by substituting "NeuroGuard-X" and its hypothetical mechanism with the specific details of their compound of interest.
Introduction to NeuroGuard-X
NeuroGuard-X is a novel, selective kinase inhibitor targeting the Leucine-Rich Repeat Kinase 2 (LRRK2), a key protein implicated in the pathogenesis of Parkinson's disease. Hyperactivation of LRRK2 is associated with lysosomal dysfunction and the accumulation of alpha-synuclein, hallmarks of Parkinson's pathology. NeuroGuard-X is designed to modulate this pathway, offering a potential therapeutic strategy for neurodegenerative diseases.
Mechanism of Action
NeuroGuard-X competitively binds to the ATP-binding site of the LRRK2 kinase domain, inhibiting its phosphorylation activity. This, in turn, is hypothesized to restore normal lysosomal function and promote the clearance of pathogenic protein aggregates, thereby protecting neurons from degeneration.
Signaling Pathway of LRRK2 Inhibition
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for NeuroGuard-X.
Table 1: In Vitro Kinase Selectivity Profile
| Kinase Target | IC50 (nM) |
| LRRK2 (G2019S) | 15 |
| LRRK2 (WT) | 35 |
| GAK | > 10,000 |
| RIPK2 | > 10,000 |
| Other Kinases | > 10,000 |
Table 2: Cellular Activity in a Parkinson's Disease Model
| Assay | Cell Line | Endpoint | EC50 (nM) |
| LRRK2 Autophosphorylation | SH-SY5Y (G2019S) | pS1292-LRRK2 | 25 |
| Lysosomal Function | iPSC-derived Neurons | Lysosomal pH | 50 |
| a-Synuclein Clearance | Primary Neurons | a-Synuclein Levels | 75 |
Table 3: In Vivo Efficacy in a Rodent Model of Parkinson's Disease
| Animal Model | Dosing | Outcome Measure | Result |
| AAV-a-synuclein Rat | 10 mg/kg, oral, daily | Dopaminergic Neuron Count | 40% increase vs. vehicle |
| Striatal Dopamine Levels | 30% increase vs. vehicle | ||
| Behavioral Score (Cylinder Test) | 50% improvement vs. vehicle |
Experimental Protocols
Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of NeuroGuard-X against LRRK2.
Materials:
-
Recombinant human LRRK2 (G2019S mutant)
-
LRRKtide (a synthetic peptide substrate)
-
ATP, [γ-32P]
-
NeuroGuard-X (or this compound)
-
Kinase buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of NeuroGuard-X in kinase buffer.
-
In a microplate, combine the kinase, substrate, and varying concentrations of NeuroGuard-X.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate at 30°C for 60 minutes.
-
Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.
-
Wash the paper to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the log concentration of NeuroGuard-X to determine the IC50.
Protocol 2: Cellular LRRK2 Autophosphorylation Assay
Objective: To measure the effect of NeuroGuard-X on LRRK2 autophosphorylation in a cellular context.
Materials:
-
SH-SY5Y cells overexpressing LRRK2 (G2019S)
-
NeuroGuard-X (or this compound)
-
Lysis buffer
-
Antibodies: anti-pS1292-LRRK2, anti-total-LRRK2, and a secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Plate SH-SY5Y cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of NeuroGuard-X for 2 hours.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-pS1292-LRRK2 and anti-total-LRRK2 antibodies.
-
Develop the blot using an appropriate detection system.
-
Quantify the band intensities and normalize the phosphorylated LRRK2 to total LRRK2.
Experimental Workflow Diagram
Disclaimer
The data and protocols presented in this document are for a hypothetical compound, "NeuroGuard-X," and are intended for illustrative purposes only. Researchers should develop and validate specific protocols based on the properties of their actual compounds of interest. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations.
Application Note: BPR5K230 in High-Throughput Screening Assays for Anti-Fibrotic Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibroproliferative diseases, characterized by the excessive accumulation of extracellular matrix proteins, represent a significant global health burden with limited therapeutic options.[1] A key signaling pathway implicated in the pathogenesis of fibrosis is the Transforming Growth Factor-β (TGF-β) pathway.[2] Consequently, the identification of novel modulators of this pathway is a primary focus for anti-fibrotic drug discovery. This application note describes the characterization of a novel small molecule, BPR5K230, identified through a high-throughput screening (HTS) campaign, as a potent inhibitor of the TGF-β signaling pathway.
Data Presentation
The inhibitory activity of this compound was quantified using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's efficacy and indicates the concentration required to inhibit a biological process by 50%.[3][4][5] The IC50 values for this compound are summarized in the table below.
| Assay Type | Target | Parameter | This compound Value |
| Biochemical Assay | TGF-β Receptor I Kinase | IC50 | 75 nM |
| Cell-Based Assay | TGF-β Induced Reporter Gene | IC50 | 250 nM |
| Cell Viability Assay | Cytotoxicity | CC50 | > 50 µM |
Signaling Pathway Targeted by this compound
This compound was identified as an inhibitor of the TGF-β signaling pathway. This pathway is initiated by the binding of TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI), also known as ALK5.[2] The activated ALK5 kinase phosphorylates downstream SMAD proteins (SMAD2/3), which then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in fibrosis.
Experimental Protocols
High-Throughput Screening Workflow
A fluorescence polarization (FP) based assay was developed for the high-throughput screening of a small molecule library to identify inhibitors of the ALK5 kinase.[1] The workflow for the HTS campaign is outlined below.
References
- 1. Screening for antifibrotic compounds using high throughput system based on fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with BPR5K230
A comprehensive guide for researchers, scientists, and drug development professionals.
Initial searches for "BPR5K230" did not yield specific information on a compound with this exact designation in the context of flow cytometry. The following application notes and protocols are based on general principles of flow cytometry and its application in drug discovery, adapted to a hypothetical compound, this compound, which is assumed to modulate intracellular signaling pathways relevant to cell proliferation and apoptosis. These protocols and diagrams serve as a template that can be adapted once the specific target and mechanism of action of this compound are known.
Application Notes
Introduction
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In drug development, it is invaluable for assessing a compound's effect on various cellular processes, including cell cycle progression, apoptosis, and the expression of specific protein markers. These notes provide a framework for utilizing flow cytometry to characterize the cellular effects of the hypothetical compound this compound.
Potential Applications of this compound in Flow Cytometry
-
Cell Cycle Analysis: To determine if this compound induces cell cycle arrest at specific phases (G0/G1, S, or G2/M).
-
Apoptosis Assays: To quantify the induction of programmed cell death by this compound through markers like Annexin V and Propidium Iodide (PI).
-
Protein Expression/Phosphorylation: To measure changes in the expression or phosphorylation status of key signaling proteins within targeted pathways upon treatment with this compound.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the steps to analyze the effect of this compound on the cell cycle distribution of a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours. Include a vehicle control (DMSO).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the PI signal (FL2 or equivalent channel).
Protocol 2: Apoptosis Assay using Annexin V and PI Staining
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Jurkat cells (or another suitable cell line)
-
This compound
-
Complete RPMI-1640 medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with different concentrations of this compound for a specified time (e.g., 6 hours).
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in HeLa Cells
| This compound Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 1.8 |
| 1 | 65.2 ± 2.5 | 22.1 ± 1.9 | 12.7 ± 1.6 |
| 5 | 75.8 ± 3.0 | 15.4 ± 2.2 | 8.8 ± 1.3 |
| 10 | 85.1 ± 3.5 | 8.7 ± 1.7 | 6.2 ± 1.1 |
Table 2: Induction of Apoptosis by this compound in Jurkat Cells
| This compound Conc. (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 1 | 88.7 ± 2.1 | 8.1 ± 1.0 | 3.2 ± 0.6 |
| 5 | 65.4 ± 3.2 | 25.3 ± 2.5 | 9.3 ± 1.2 |
| 10 | 40.1 ± 4.0 | 45.8 ± 3.8 | 14.1 ± 1.9 |
Visualizations
Signaling Pathway Diagram
Assuming this compound acts as an inhibitor of a hypothetical kinase "Kinase-X" which is upstream of the PI3K/Akt pathway, a potential signaling pathway is depicted below.
Caption: Hypothetical signaling pathway for this compound action.
Experimental Workflow Diagram
The general workflow for analyzing the effects of this compound using flow cytometry is outlined below.
Caption: General experimental workflow for flow cytometry analysis.
Logical Relationship Diagram
This diagram illustrates the logical flow for interpreting the results from the apoptosis assay.
Caption: Logic for interpreting apoptosis assay data.
BPR5K230: Application Notes and Protocols for Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR5K230 is a potent, dual inhibitor of the receptor tyrosine kinases MER (MERTK) and AXL, which are members of the TAM (TYRO3, AXL, MER) family.[1][2] Both AXL and MERTK are implicated in various aspects of cancer progression, including tumor growth, metastasis, drug resistance, and suppression of the anti-tumor immune response.[3] The dual inhibition of AXL and MERTK by this compound presents a promising therapeutic strategy to simultaneously target tumor cell proliferation and modulate the tumor immune microenvironment.[3] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to evaluate the inhibitory activity of this compound against AXL and MER kinases.
Data Presentation
The inhibitory potency of this compound against its primary targets, AXL and MER, has been quantified by determining its half-maximal inhibitory concentration (IC50) values. This data is crucial for designing effective kinase inhibition assays and for understanding the compound's therapeutic potential.
| Kinase Target | This compound IC50 (nM) |
| MER | 4.1 |
| AXL | 9.2 |
Table 1: In vitro inhibitory activity of this compound against MER and AXL kinases.[1]
Signaling Pathways
AXL and MER are key players in intracellular signaling cascades that regulate cell survival, proliferation, and migration. This compound exerts its effects by blocking these pathways.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the IC50 value of this compound by measuring the amount of ADP produced in the kinase reaction. This is a common and robust method for quantifying kinase activity.
Materials:
-
This compound
-
Recombinant human AXL and MER kinase
-
Kinase-specific substrate (e.g., poly-Glu,Tyr 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in kinase assay buffer to create a range of concentrations (e.g., 10-point dilution series). The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle control (kinase assay buffer with the same final DMSO concentration) to the wells of the assay plate.
-
Add 10 µL of a 2x kinase/substrate mixture (containing the purified AXL or MER kinase and its substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of a 2x ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cell-Based Kinase Inhibition Assay (Cell Proliferation)
This protocol determines the effect of this compound on the proliferation of cells that are dependent on MER kinase activity for survival and growth. The Ba/F3 murine pro-B cell line is a suitable model system for this purpose, as it can be engineered to be dependent on the activity of a specific kinase.
Materials:
-
Ba/F3 cells engineered to express human MER (Ba/F3-MER)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
White, clear-bottom 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest Ba/F3-MER cells in the exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 90 µL of complete culture medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours in a CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the roles of AXL and MER kinases in cancer and other diseases. The protocols outlined in these application notes provide a framework for accurately assessing the inhibitory activity of this compound in both biochemical and cellular contexts. These assays are essential for further elucidating the mechanism of action of this compound and for its continued development as a potential therapeutic agent.
References
Troubleshooting & Optimization
BPR5K230 not showing expected effect in cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using BPR5K230 in their experiments.
Troubleshooting Guide
This guide addresses common issues that may arise when this compound does not show the expected effect in cell-based assays.
| Question | Possible Cause | Suggested Solution |
| Why is this compound not showing any activity in my cell-based assay? | Compound Instability: this compound may be unstable in your cell culture medium at 37°C. Components in the media, such as certain amino acids or vitamins, could be reacting with the compound. The pH of the media may also affect stability.[1] | - Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[1]- Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[1]- Analyze stability in different types of cell culture media.[1] |
| Low Cell Permeability: this compound may not be effectively crossing the cell membrane to reach its intracellular target. | - Verify from the literature or manufacturer's data if the inhibitor is cell-permeable.[2]- If not, consider using a cell-permeable analog or a different inhibitor.[2] | |
| Incorrect Concentration: The concentration of this compound used may be too low to elicit a response. In vitro potency benchmarks are typically <1-10 μM in cell-based assays.[3] | - Perform a dose-response experiment to determine the optimal concentration. Start with a wide range of concentrations.[2] | |
| Inactive Compound: The compound may have degraded due to improper storage or handling. | - Check the storage conditions and age of the inhibitor.[2]- Prepare a fresh stock solution.[2]- Test the inhibitor in a cell-free biochemical assay to confirm its activity.[2] | |
| Why am I observing high levels of cell death? | High Compound Concentration: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[2] | - Perform a dose-response curve to determine the optimal, non-toxic concentration.[2] |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.[2] | - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[2]- Run a solvent-only control.[2] | |
| Off-Target Effects: The inhibitor may be binding to other cellular targets besides the intended one, leading to unintended and toxic consequences.[2] | - Use the lowest effective concentration possible to minimize off-target effects.[3] | |
| Why are my results inconsistent between experiments? | Inconsistent Sample Handling: Variability in sample handling and processing can lead to inconsistent results.[1] | - Ensure precise and consistent timing for sample collection and processing.[1]- Validate your analytical methods for linearity, precision, and accuracy.[1] |
| Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or media, leading to variable concentrations.[1] | - Confirm the complete dissolution of the compound in the solvent. | |
| Cell Culture Issues: Problems with cell health, passage number, or contamination can affect reproducibility. | - Follow best practices for cell culture, including regular testing for contamination.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, high-purity, anhydrous solvents like DMSO or ethanol (B145695) are recommended.[2] For cell-based assays, ensure the final solvent concentration in the culture medium is non-toxic to your specific cell line, typically below 0.5% for DMSO.[2]
Q2: How should I store this compound stock solutions?
A2: Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] If the compound is light-sensitive, protect it from light.[2]
Q3: How can I confirm that this compound is engaging its target in cells?
A3: Target engagement can be assessed using techniques such as Western blotting to analyze downstream signaling pathways, or by using more advanced methods like cellular thermal shift assays (CETSA).
Q4: What are appropriate controls for my this compound experiments?
A4: It is essential to include several controls: a vehicle-only control (e.g., DMSO), a positive control (a known activator or inhibitor of the pathway), and a negative control (an inactive structural analog of this compound, if available).[3]
Hypothetical this compound Activity
The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines, as determined by a standard cell viability assay.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 1.2 |
| MCF7 | Breast Adenocarcinoma | 2.5 |
| HCT116 | Colorectal Carcinoma | 0.8 |
| U87 MG | Glioblastoma | 5.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of Target Phosphorylation
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody against the phosphorylated target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against the total target protein for normalization.
Visualizations
Caption: Troubleshooting workflow for this compound inactivity.
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for determining the IC50 of this compound.
References
Optimizing BPR5K230 Concentration for Experiments: Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What is BPR5K230 and what is its mechanism of action?
Q2: How do I determine the optimal concentration of this compound for my initial experiments?
For any novel compound, determining the optimal concentration is a critical first step. A standard approach involves performing a dose-response curve to identify the concentration range that elicits the desired biological effect without inducing significant cytotoxicity.
Recommended Experimental Workflow for Dose-Response Analysis:
Caption: Workflow for determining the optimal experimental concentration of this compound.
Q3: What are common issues when working with a new compound like this compound and how can I troubleshoot them?
When working with a novel compound, several challenges can arise. Below is a troubleshooting guide for common issues.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility | The compound may have low solubility in aqueous media. | - Test different solvents for the stock solution (e.g., DMSO, ethanol).- Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all treatments.- Sonication or gentle warming may aid in solubilization of the stock solution. |
| No Biological Effect Observed | - Concentration may be too low.- The compound may be inactive in the chosen cell line or assay.- The incubation time may be too short. | - Perform a wider dose-response range.- Verify the identity and purity of the compound.- Extend the incubation period.- Use a positive control to ensure the assay is working correctly. |
| High Cell Death at All Concentrations | The compound is highly cytotoxic. | - Lower the concentration range significantly.- Perform a cytotoxicity assay at an early time point to distinguish between targeted effects and general toxicity. |
| Inconsistent Results | - Variability in cell seeding density.- Inconsistent compound dilution and addition.- Passage number of cells. | - Standardize cell seeding protocols.- Prepare fresh dilutions for each experiment.- Use cells within a consistent and low passage number range. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Dose-Response Curve
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Signaling Pathway Visualization
Without specific information on the target of this compound, a generic signaling pathway is provided below as a template. This can be adapted once the specific pathway is identified.
Caption: A generic signaling pathway template to be adapted for this compound.
BPR5K230 off-target effects and how to mitigate them
Welcome to the technical support center for BPR5K230, a potent dual inhibitor of AXL and MERTK receptor tyrosine kinases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and strategies to mitigate them during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a small molecule tyrosine kinase inhibitor designed to potently and selectively target the AXL and MERTK receptor tyrosine kinases. These kinases are members of the TAM (TYRO3, AXL, MERTK) family and are implicated in cancer progression, metastasis, and regulation of the tumor immune microenvironment.[1][2][3]
Q2: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
A2: Off-target effects refer to the unintended interactions of a drug with proteins other than its designated target.[4][5][6] For kinase inhibitors, these effects often arise from the conserved nature of the ATP-binding pocket across the human kinome.[6] Off-target binding can lead to unforeseen biological consequences, cellular toxicity, and misinterpretation of experimental results.[5][6][7] Understanding and mitigating these effects is crucial for accurate validation of this compound's mechanism of action and for preclinical safety assessment.
Q3: What is the known off-target profile of this compound?
A3: A comprehensive kinome scan of a compound designated as 33 (this compound) revealed a high degree of selectivity.[1][2] When screened at a concentration of 1 µM against a panel of 370 non-mutant human kinases, it demonstrated a kinome selectivity score (S(10)) of 0.032, indicating it inhibits only a small fraction of the kinome.[1][2] Besides its intended targets AXL and MERTK, notable off-target interactions were observed with other TAM family members and certain kinases known to be inhibited by type II kinase inhibitors.
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects
This guide provides a structured approach to identifying and addressing potential off-target effects of this compound in your experimental models.
Issue 1: Unexpected or contradictory cellular phenotype observed.
-
Possible Cause: The observed phenotype might be due to the inhibition of an off-target kinase that plays a role in a parallel or opposing signaling pathway.
-
Troubleshooting Steps:
-
Validate with a Structurally Unrelated Inhibitor: Use a different, structurally distinct dual AXL/MERTK inhibitor to see if the same phenotype is produced. If the phenotype is consistent, it is more likely an on-target effect.
-
Genetic Knockdown/Knockout: Employ siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of AXL and/or MERTK. If the genetic approach phenocopies the effect of this compound, it strongly suggests an on-target mechanism.[6]
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Perform a Kinome-wide Selectivity Screen: To definitively identify potential off-targets in your experimental system, consider performing a kinome-wide binding assay.
-
Issue 2: High levels of cytotoxicity at concentrations required for on-target inhibition.
-
Possible Cause: The cytotoxicity may be mediated by the inhibition of an off-target kinase that is essential for cell survival.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a detailed dose-response curve to determine the lowest effective concentration of this compound that achieves significant inhibition of AXL and MERTK phosphorylation without causing widespread cytotoxicity.
-
Rescue Experiments: If a specific off-target is suspected, you can perform a rescue experiment by overexpressing a drug-resistant mutant of that off-target. If this rescues the cytotoxic phenotype, it confirms the off-target liability.
-
Data Presentation: Kinase Selectivity Profile
The following tables summarize the kinase selectivity data for this compound (compound 33 ) and a related dual MER/FLT3 inhibitor, UNC2025, to provide context on the selectivity of this class of inhibitors.
Table 1: Kinome Scan Selectivity of this compound (Compound 33)
| Parameter | Value | Reference |
| Screening Concentration | 1 µM | [Journal of Medicinal Chemistry, 2024][2] |
| Kinase Panel Size | 370 (non-mutant) | [Journal of Medicinal Chemistry, 2024][2] |
| Selectivity Score (S(10)) | 0.032 | [Journal of Medicinal Chemistry, 2024][2] |
| Notable Off-Targets | ||
| TYRO3 | Strong Inhibition | [Journal of Medicinal Chemistry, 2024][2] |
| FLT3 | Strong Inhibition | [Journal of Medicinal Chemistry, 2024][2] |
| KIT | Strong Inhibition | [Journal of Medicinal Chemistry, 2024][2] |
| TRKA/B/C | Strong Inhibition | [Journal of Medicinal Chemistry, 2024][2] |
Table 2: Inhibitory Profile of UNC2025 (a MER/FLT3 Inhibitor with activity against AXL)
| Kinase Target | IC50 (nM) | Reference |
| MER | 0.74 | [MedchemExpress Product Information][8] |
| FLT3 | 0.8 | [MedchemExpress Product Information][8] |
| AXL | 122 | [MedchemExpress Product Information][8] |
| TRKA | 1.67 | [MedchemExpress Product Information][8] |
| TRKC | 4.38 | [MedchemExpress Product Information][8] |
| TYRO3 | 5.83 | [MedchemExpress Product Information][8] |
| KIT | 8.18 | [MedchemExpress Product Information][8] |
Experimental Protocols & Visualizations
To aid in the experimental design for identifying and validating off-target effects, detailed methodologies for key assays are provided below, along with visual representations of workflows and signaling pathways.
Protocol 1: KINOMEscan™ Profiling
Objective: To determine the binding affinity of this compound against a large panel of kinases, thereby identifying potential off-targets.
Methodology: The KINOMEscan™ assay is a competition binding assay.[9][10][11]
-
Assay Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.[10][12]
-
Reaction Setup: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand on beads, and the test compound at a specified concentration (e.g., 1 µM).[12][13]
-
Incubation: Incubate the reaction mixture to allow for binding competition to reach equilibrium.
-
Washing: The beads are washed to remove unbound components.
-
Elution and Quantification: The amount of kinase bound to the immobilized ligand is quantified by eluting the kinase and measuring the associated DNA tag via quantitative PCR (qPCR).[10][12] A reduction in the qPCR signal in the presence of this compound indicates binding to the kinase.
-
Data Analysis: The results are typically reported as percent of control (DMSO vehicle), where a lower percentage indicates stronger binding. For hits, a dissociation constant (Kd) can be determined from an 11-point dose-response curve.[9]
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To validate the engagement of this compound with its on- and off-targets in a cellular context.
Methodology: CETSA® is based on the principle that ligand binding alters the thermal stability of a target protein.[14][15][16][17][18]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO) for a specified duration.
-
Heating: Heat aliquots of the treated cell suspension to a range of temperatures in a thermocycler for a short period (e.g., 3 minutes), followed by cooling.[16]
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Fractionation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the specific target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[14]
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[14]
Protocol 3: NanoBRET™ Target Engagement Assay
Objective: To quantify the affinity of this compound for target kinases in live cells.
Methodology: The NanoBRET™ assay is a proximity-based method that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competing compound.[19][20][21][22]
-
Cell Transfection: Transfect cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase.
-
Assay Setup: Plate the transfected cells in a multi-well plate. Add the NanoBRET™ fluorescent tracer and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.
-
Substrate Addition: Add the NanoLuc® substrate to the wells.
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BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-kinase fusion.
-
Data Analysis: The binding of this compound displaces the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the calculation of the IC50 value, which reflects the intracellular affinity of this compound for the target kinase.[20]
References
- 1. Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MERTK/AXL dual inhibitors provide novel treatment for cancer by targeting tumor cells and activating anti-tumor immunity - Douglas Graham [grantome.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. chayon.co.kr [chayon.co.kr]
- 11. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 12. Assay in Summary_ki [bindingdb.org]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pelagobio.com [pelagobio.com]
- 18. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 20. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 21. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 22. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.sg]
Troubleshooting BPR5K230 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPR5K230. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent dual inhibitor of the receptor tyrosine kinases MER and AXL, with IC50 values of 4.1 nM and 9.2 nM, respectively. By inhibiting these key signaling pathways, this compound has demonstrated anti-inflammatory and anti-tumor effects in various cancer models. It has also been shown to modulate the tumor immune microenvironment, enhancing the presence of cytotoxic T-cells.[1]
2. What are the general recommendations for storing this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to three years, or at 4°C for up to two years. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months, or at -20°C for up to one month to maintain its integrity.[1]
3. In which solvents is this compound soluble?
This compound is known to have low water solubility (less than 1 mg/mL). It is generally soluble in dimethyl sulfoxide (B87167) (DMSO). If solubility issues are encountered in DMSO, other organic solvents such as ethanol (B145695) or N,N-dimethylformamide (DMF) may be attempted with small quantities of the compound to avoid sample loss.[1]
Troubleshooting Guide for this compound Insolubility
Researchers may encounter challenges with the solubility of this compound during the preparation of stock solutions and working dilutions for in vitro and in vivo experiments. This guide provides a systematic approach to addressing these issues.
Issue 1: Difficulty Dissolving this compound Powder to Create a Stock Solution
If you are having trouble dissolving the this compound powder, follow these steps:
-
Solvent Selection : The recommended starting solvent is high-purity, anhydrous DMSO.
-
Warming : Gently warm the solution to 37°C to aid in dissolution. Avoid excessive heat, as it may degrade the compound.
-
Vortexing/Sonication : Intermittent vortexing or brief sonication in a water bath can help to break up any clumps of powder and facilitate dissolution.
-
Alternative Solvents : If insolubility persists in DMSO, consider testing small amounts of the compound in ethanol or DMF.
Issue 2: Precipitation of this compound When Diluting from a Stock Solution
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue. Here are some strategies to mitigate this:
-
Reduce Final DMSO Concentration : Aim for a final DMSO concentration of less than 0.5% in your aqueous solution, as higher concentrations can be toxic to cells and may cause the compound to precipitate.
-
Use of Surfactants : For in vivo formulations, the use of a surfactant like Tween 80 can help to maintain the solubility of this compound in aqueous solutions.[1]
-
Stepwise Dilution : Instead of a single large dilution, perform a series of smaller, stepwise dilutions to gradually introduce the compound to the aqueous environment.
-
Pluronic F-68 : The addition of a small amount of Pluronic F-68 to the final aqueous medium can help to increase the solubility of hydrophobic compounds.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (nM) |
| MER | 4.1 |
| AXL | 9.2 |
Data sourced from InvivoChem[1]
Table 2: In Vivo Formulation Examples
| Formulation Type | Components | Ratio |
| Injection Formulation 1 | DMSO : Tween 80 : Saline | 10 : 5 : 85 |
| Injection Formulation 2 | DMSO : PEG300 : Tween 80 : Saline | 10 : 40 : 5 : 45 |
| Oral Formulation | This compound suspended in 0.5% CMC Na | Varies based on desired concentration |
Data sourced from InvivoChem[1]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 655.68 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 6.56 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
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Once the solution is clear, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits MER and AXL signaling pathways.
Experimental Workflow for Solubility Testing
Caption: Troubleshooting workflow for dissolving this compound.
Logical Relationship for In Vivo Formulation
Caption: Decision guide for this compound in vivo formulation.
References
Improving the stability of BPR5K230 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of the novel small molecule inhibitor, BPR5K230, in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
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Solvent Choice: While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
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Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]
Q3: How can I increase the solubility of this compound for in vitro testing?
Several strategies can be employed to enhance the solubility of your inhibitor for in vitro experiments:
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Co-solvents: While DMSO is the most common, other co-solvents or surfactants can be explored in small percentages, provided they do not interfere with the assay.[2]
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pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[2][3] Determining the pKa of your compound can help in selecting the optimal pH.
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Sonication: This can help to redissolve compounds that have precipitated in the assay medium.[2]
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Formulation with Excipients: For more challenging compounds, formulation with solubility-enhancing excipients like cyclodextrins may be necessary.[3][4]
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure for this compound?
Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation process, such as adding a concentrated DMSO stock to an aqueous buffer.[2] Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium. For initial in vitro screens, kinetic solubility is often more relevant as it mimics the dilution of a stock solution into assay media.
Troubleshooting Guides
Issue: Inconsistent experimental results and loss of compound activity.
This is a common problem arising from the degradation of the small molecule inhibitor in solution.[1] The following sections provide a systematic approach to troubleshooting this issue.
1. Improper Solution Preparation and Storage
Proper solution preparation and storage are critical for maintaining compound integrity.[1]
| Parameter | Recommendation | Rationale |
| Solvent Purity | Use high-purity, anhydrous grade solvents. | Impurities can react with and degrade the compound. |
| Storage Temperature | Store stock solutions at -20°C or -80°C.[1] | Lower temperatures slow down chemical degradation. |
| Freeze-Thaw Cycles | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] | Freeze-thaw cycles can cause precipitation and degradation.[1] |
| Light Exposure | Store solutions in amber vials or wrap containers in foil.[1] | UV and visible light can induce photochemical degradation.[1] |
| Air (Oxygen) Exposure | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1] | Compounds may be susceptible to oxidation.[1] |
| pH | Maintain the recommended pH for this compound in aqueous solutions. Buffer if necessary.[1] | The stability of many compounds is pH-dependent.[1] |
2. Compound Precipitation in Aqueous Media
Precipitation of a compound upon dilution into aqueous buffers is a frequent cause of inconsistent results.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
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Solvent Selection: Begin by preparing a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power.[3]
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Dissolution: Weigh out the desired amount of this compound and add the appropriate volume of DMSO to achieve a high concentration (e.g., 10-50 mM).
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Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
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Storage: Store the stock solution in small aliquots at -20°C or -80°C in amber vials.[1]
Protocol 2: Assessment of Compound Stability by HPLC
This protocol allows for the quantitative assessment of compound degradation over time.
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Timepoint Zero (T=0): Immediately after preparing the this compound solution, analyze an aliquot by High-Performance Liquid Chromatography (HPLC) to determine the initial purity and peak area. This serves as the baseline.[1]
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Storage: Store the remaining solution under the desired test conditions (e.g., -20°C in the dark, 4°C in the light).
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Subsequent Timepoints: At regular intervals (e.g., 24 hours, 1 week, 1 month), take an aliquot of the stored solution and re-analyze by HPLC.[1]
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Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 value to determine the percentage of degradation.
Protocol 3: Improving Solubility with Excipients
For compounds with poor aqueous solubility, using excipients can be an effective strategy.
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Excipient Selection: Prepare stock solutions of various excipients, such as 20% (w/v) hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer.[3]
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Formulation: Add this compound to the excipient solution to achieve the desired final concentration.
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Dissolution: Agitate the mixture until the compound is fully dissolved. This may require extended vortexing, sonication, or overnight stirring.[3]
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Sterilization: Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates.[3]
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Serial Dilutions: Perform serial dilutions of this formulated stock into your final assay medium.
Signaling Pathways
While the specific signaling pathway targeted by this compound is not publicly known, it is important to consider how its stability might affect its biological activity. Degradation of the parent compound could lead to a loss of on-target activity and potentially the emergence of off-target effects from degradation products. The following diagram illustrates a generic signaling pathway and highlights where an inhibitor like this compound might act.
References
BPR5K230 toxicity and cell viability assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the toxicity and cell viability assays related to BPR5K230.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, orally bioavailable small molecule that functions as a dual inhibitor of the receptor tyrosine kinases MER and AXL.[1][2][3] These kinases are part of the TAM (TYRO3, AXL, MER) family and their dysregulation is implicated in cancer progression, metastasis, and drug resistance.[1][4] this compound also exhibits immunomodulatory effects by enhancing the anti-tumor immune response.[2][4]
Q2: What are the observed in vitro effects of this compound on cancer cells?
A2: In vitro, this compound has demonstrated potent inhibitory activity against MER and AXL kinases at nanomolar concentrations.[3] It effectively blocks the phosphorylation of MER and AXL in cancer cell lines.[4] For example, it inhibits the proliferation of Ba/F3-MER cells with an IC50 of 5 nM.[3]
Q3: What is the in vivo efficacy and toxicity profile of this compound?
A3: In vivo studies have shown that this compound significantly suppresses tumor growth in various mouse models, including colorectal and triple-negative breast cancer.[1] It has good oral bioavailability (F = 54.6% to 60%).[1][2] A 14-day repeated-dose toxicity study in mice indicated that this compound has a good safety profile, with no significant toxicity observed. A mild decrease in the kidney serum biomarker CRE was noted at higher doses.[1][4]
Q4: Which cell viability assays are typically used to assess the effect of this compound?
A4: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a common method used to determine the effect of this compound on cell viability.[1][4] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Q5: How does this compound modulate the tumor immune microenvironment?
A5: this compound has been shown to enhance the anti-tumor immune response by upregulating the expression of total T-cells, cytotoxic CD8+ T-cells, and helper CD4+ T-cells in the spleen.[1][4] It can also decrease the population of M2 tumor-associated macrophages (TAMs), which are immunosuppressive.[2]
Troubleshooting Guide: this compound Cell Viability Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. |
| Low signal or absorbance readings | - Insufficient cell number- Low metabolic activity of the cell line- Incorrect wavelength used for reading | - Optimize cell seeding density for your specific cell line.- Increase the incubation time with the MTS reagent.- Ensure the plate reader is set to the correct absorbance wavelength for the MTS formazan (B1609692) product (typically 490-500 nm). |
| High background in control (no cells) wells | - Contamination of media or reagents- this compound interferes with the MTS reagent | - Use fresh, sterile media and reagents.- Run a control with this compound in cell-free media to check for any direct reaction with the MTS reagent. |
| Unexpected IC50 values | - Incorrect concentration of this compound- Cell line has developed resistance- Assay incubation time is too short or too long | - Verify the stock concentration and serial dilutions of this compound.- Use a fresh batch of cells and check for phenotypic changes.- Optimize the incubation time with this compound to capture the desired biological effect. |
Experimental Protocols
MTS Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
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This compound stock solution (e.g., in DMSO)
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Target cancer cell line
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Complete cell culture medium
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96-well clear-bottom cell culture plates
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MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
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Phosphate-Buffered Saline (PBS)
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Multichannel pipette
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Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified, 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTS Assay:
-
Following incubation, add 20 µL of the MTS reagent directly to each well.
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Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell line.
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Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
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Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
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Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control wells:
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% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the % viability against the log of the this compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| MER Kinase | Biochemical Assay | 4.1 |
| AXL Kinase | Biochemical Assay | 9.2 |
| Ba/F3-MER Cells | Cell Proliferation Assay | 5 |
Data sourced from InvivoChem and related publications.[3]
Visualizations
Caption: MER/AXL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the MTS cell viability assay.
References
- 1. Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel AXL and MERTK Dual Kinase Inhibitor as Anti-Tumor and Immunomodulatory Agent | [ibpr.nhri.edu.tw]
- 3. This compound | TAM Receptor | 3029897-97-7 | Invivochem [invivochem.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to BPR5K230 in Cell Lines
Disclaimer: Publicly available information on the specific compound "BPR5K230" is limited. The following technical support guide provides a general framework for addressing drug resistance to kinase inhibitors, based on established mechanisms and experimental approaches in cancer research. Researchers should adapt these guidelines to their specific findings with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential causes?
A1: A decrease in drug efficacy over time is often indicative of acquired resistance. Cancer cells can develop resistance through various mechanisms, including:
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Target Alteration: Mutations in the drug's target protein that prevent the drug from binding effectively.
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Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the pathway inhibited by the drug.[1][2]
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Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove the drug from the cell, reducing its intracellular concentration.[3]
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Altered Drug Metabolism: Cells may alter their metabolism to inactivate the drug more rapidly.
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Phenotypic Changes: A switch to a more resistant cell state, such as the epithelial-to-mesenchymal transition (EMT).
Q2: How can we confirm if our cell line has developed resistance to this compound?
A2: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo) and comparing the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.
Q3: What are the first steps to investigate the mechanism of resistance to this compound in our cell line?
A3: A systematic approach to investigating resistance mechanisms could involve:
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Sequence the target protein's gene: To identify any potential mutations that could interfere with this compound binding.
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Perform a phosphoproteomic or proteomic analysis: To identify upregulated signaling pathways in the resistant cells compared to the parental cells.
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Assess the expression of common drug resistance proteins: Use western blotting or qPCR to check for the upregulation of efflux pumps (e.g., P-gp, MRP1) or anti-apoptotic proteins (e.g., Bcl-2).[3][4]
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Compare the gene expression profiles: RNA sequencing of parental and resistant cells can provide a comprehensive view of the changes that have occurred.
Q4: Are there any general strategies to overcome resistance to kinase inhibitors like this compound?
A4: Yes, several strategies have proven effective:
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Combination Therapy: Combining this compound with an inhibitor of a bypass pathway can re-sensitize resistant cells.[1] For example, if the PI3K/Akt pathway is activated as a bypass mechanism, combining this compound with an Akt inhibitor may be effective.[3]
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Targeting Downstream Effectors: If a resistance mutation occurs in the primary target, inhibiting a key downstream component of the pathway may still be effective.
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Inhibiting Efflux Pumps: Using a P-gp inhibitor in combination with this compound can increase its intracellular concentration.
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Immunotherapy: In some contexts, combining targeted therapy with immunotherapy can help overcome resistance by engaging the immune system to clear tumor cells.[1][2]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values for this compound | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment. |
| Cell line heterogeneity. | Consider single-cell cloning to establish a more homogenous cell population. | |
| Instability of this compound in culture medium. | Prepare fresh drug dilutions for each experiment. Check the manufacturer's recommendations for storage and handling. | |
| Loss of resistance in our resistant cell line | Discontinuation of drug pressure. | Culture the resistant cell line in the continuous presence of a maintenance dose of this compound. |
| Contamination with parental cells. | Perform regular quality control checks (e.g., STR profiling) to ensure the purity of the cell line. | |
| Inconsistent results in western blots for signaling pathways | Poor antibody quality. | Validate antibodies using positive and negative controls. Use antibodies recommended for the specific application. |
| Suboptimal protein extraction or loading. | Ensure complete cell lysis and accurate protein quantification. Load equal amounts of protein in each lane. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Cell Line | [Enter Value] | 1 |
| Resistant Cell Line | [Enter Value] | [Calculate Value] |
Table 2: Expression of Key Proteins in Parental vs. Resistant Cell Lines (Relative Densitometry from Western Blot)
| Protein | Parental Cell Line (Relative Expression) | Resistant Cell Line (Relative Expression) |
| p-Target | 1.0 | [Enter Value] |
| Total Target | 1.0 | [Enter Value] |
| p-Akt | 1.0 | [Enter Value] |
| Total Akt | 1.0 | [Enter Value] |
| P-glycoprotein | 1.0 | [Enter Value] |
| β-Actin | 1.0 | 1.0 |
Experimental Protocols
1. Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of the drug.
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Materials: Parental cell line, complete culture medium, this compound, sterile culture flasks, DMSO (vehicle control).
-
Procedure:
-
Start by treating the parental cell line with this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
Culture the cells in the presence of the drug, changing the medium every 3-4 days.
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When the cells resume a normal growth rate, subculture them and increase the concentration of this compound by a small increment (e.g., 1.5 to 2-fold).
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Repeat this process of gradual dose escalation. This process can take several months.
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Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), a resistant cell line is established.
-
The established resistant cell line should be maintained in a culture medium containing a maintenance dose of this compound.
-
2. Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
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Materials: Parental and resistant cell lines, 96-well plates, complete culture medium, this compound, MTT reagent, DMSO.
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Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
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Prepare a serial dilution of this compound in culture medium.
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Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control (DMSO).
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Incubate the plate for 72 hours (or a duration appropriate for the cell line).
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Add MTT reagent to each well and incubate for 4 hours at 37°C.
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Add DMSO to dissolve the formazan (B1609692) crystals.
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Read the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50.
-
3. Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the activation state of key signaling proteins.
-
Materials: Parental and resistant cell lines, this compound, lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, primary and secondary antibodies, ECL detection reagent.
-
Procedure:
-
Culture parental and resistant cells and treat with this compound or vehicle for a specified time.
-
Lyse the cells on ice using lysis buffer supplemented with inhibitors.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
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Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
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Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK).
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the signal using an ECL reagent and an imaging system.
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Quantify the band intensities and normalize to a loading control like β-actin.
-
Visualizations
Caption: Workflow for developing this compound-resistant cell lines.
Caption: Potential mechanisms of resistance to this compound.
Caption: Logical workflow for troubleshooting this compound resistance.
References
Refining BPR5K230 treatment duration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BPR5K230, a potent and selective inhibitor of the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of ERK1 and ERK2 kinases. By binding to the ATP-binding pocket of active ERK, this compound prevents the phosphorylation of downstream substrates, effectively inhibiting the MAPK/ERK signaling cascade. This pathway is crucial for regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line and assay. A common starting range for initial experiments is 10 nM to 10 µM. For guidance, the table below provides reported IC50 values for various ERK inhibitors in different cancer cell lines.
Table 1: IC50 Values of Representative ERK Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | SCH772984 | 75 |
| HCT-116 | Colorectal Carcinoma | Ulixertinib | 32 |
| HCT-116 | Colorectal Carcinoma | VX-11e | 39 |
| SH-SY5Y | Neuroblastoma | SCH772984 | 24 |
| SH-SY5Y | Neuroblastoma | Ulixertinib | 180 |
| Malme-3M | Melanoma | ARRY-142886 | 59 |
Data compiled from multiple sources for illustrative purposes.[1][2][3]
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration depends on the experimental endpoint.
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For assessing immediate signaling events , such as inhibition of ERK phosphorylation, treatment times of 30 minutes to 4 hours are often sufficient.
-
For assessing downstream pathway inhibition , a time course of 1, 4, 8, and 24 hours is a good starting point.
-
For assessing phenotypic changes , such as effects on cell viability or apoptosis, longer incubation times of 24, 48, and 72 hours are typically required.
We highly recommend performing a time-course experiment to determine the optimal duration for your specific research question.
Troubleshooting Guides
Guide 1: Inconsistent or No Inhibition of ERK Phosphorylation
Issue: Western blot analysis shows no decrease or inconsistent decrease in phosphorylated ERK (p-ERK) levels after this compound treatment.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 10 nM to 10 µM). |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to identify the time point of maximal p-ERK inhibition. |
| Rapid Pathway Reactivation | Some cell lines exhibit feedback mechanisms that can lead to reactivation of the MAPK pathway. Analyze earlier time points to capture the initial inhibition. |
| Sample Preparation Issues | Ensure that lysis buffer is always supplemented with fresh phosphatase and protease inhibitors to prevent dephosphorylation of p-ERK during sample preparation. Keep samples on ice at all times. |
| Western Blotting Technique | Use 5% BSA in TBST for blocking and antibody dilution, as milk can interfere with the detection of some phosphoproteins. Ensure efficient protein transfer to the membrane. |
Guide 2: High Variability in Cell Viability Assays
Issue: High variability between replicate wells in MTT or other cell viability assays.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells to maintain uniformity. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effect"). |
| Compound Precipitation | Visually inspect the diluted this compound in the culture medium for any signs of precipitation. If observed, try a different solvent or a lower final concentration of the solvent (e.g., DMSO < 0.5%). |
| Inconsistent Incubation Times | Use a multichannel pipette to add reagents (e.g., MTT, stop solution) to all wells simultaneously to ensure consistent incubation times. |
| Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay) | After adding the solubilization solution, ensure complete dissolution of the purple formazan crystals by gentle shaking or pipetting up and down before reading the absorbance. |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[5]
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells (medium only) from all other readings. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Analysis of p-ERK Levels by Western Blot
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for the desired time. Include a positive control for ERK activation (e.g., EGF or serum stimulation) and a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.[7]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.[8]
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Stripping and Re-probing: To normalize for protein loading, strip the membrane using a stripping buffer and re-probe with an antibody against total ERK.[7]
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Densitometry: Quantify the band intensities for p-ERK and total ERK. The level of ERK phosphorylation is expressed as the ratio of p-ERK to total ERK.
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Logic for troubleshooting p-ERK Western blot signals.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 3.4. Western Blotting and Detection [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for BPR5K230. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and questions that may arise during experiments involving this novel UBR5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of UBR5, an E3 ubiquitin ligase. By inhibiting UBR5, this compound prevents the ubiquitination and subsequent degradation of target proteins, leading to their accumulation. One of the key pathways affected is the p38/MAPK signaling cascade, where this compound can modulate cellular processes such as proliferation and apoptosis in cancer cells.
Q2: What are the recommended storage conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, a stock solution can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.
Q3: What is the optimal concentration of this compound to use in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental conditions. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for these experiments is between 0.1 nM and 10 µM.
Q4: How can I be sure that the observed effects are specific to UBR5 inhibition?
A4: To confirm the specificity of this compound's effects, it is recommended to include several control experiments. These may include using a structurally related but inactive control compound, performing UBR5 knockdown or knockout experiments (e.g., using siRNA or CRISPR/Cas9) to mimic the effects of the inhibitor, and conducting rescue experiments by overexpressing a resistant UBR5 mutant.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: High Variability in Experimental Replicates
Possible Causes:
-
Inconsistent cell seeding density.
-
Variations in drug concentration due to pipetting errors.
-
Cell line instability or heterogeneity.
-
Contamination of cell cultures.
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well or dish. Use a cell counter for accuracy.
-
Accurate Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure proper mixing.
-
Cell Line Authentication: Regularly perform cell line authentication (e.g., by STR profiling) to ensure the use of a consistent and pure cell population.
-
Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, as it can significantly impact cellular responses.
Issue 2: No Observable Effect of this compound
Possible Causes:
-
Incorrect drug concentration.
-
Degradation of the compound.
-
Cell line is resistant to this compound.
-
Insufficient incubation time.
Troubleshooting Steps:
-
Verify Concentration and Activity: Confirm the concentration of your stock solution and test the activity of this compound on a known sensitive cell line as a positive control.
-
Check Compound Stability: Avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh dilutions from a new stock if degradation is suspected.
-
Investigate Resistance: If the cell line is suspected to be resistant, you can assess the expression levels of UBR5. Mechanisms of resistance could include mutations in the UBR5 gene or upregulation of drug efflux pumps.[1][2][3][4][5]
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal duration of treatment for observing the desired effect.
Issue 3: Off-Target Effects
Possible Causes:
-
At high concentrations, this compound may inhibit other kinases or proteins with similar binding pockets.[6][7][8][9][10]
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that produces the desired on-target effect to minimize off-target activity.
-
Employ Orthogonal Approaches: Use alternative methods to validate your findings, such as genetic knockdown of UBR5.
-
Profile Against a Kinase Panel: If off-target effects are a major concern, consider screening this compound against a panel of kinases to identify potential off-targets.
Data Presentation
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Cancer | 50 |
| A549 | Lung Cancer | 120 |
| MCF7 | Breast Cancer | 85 |
| PC3 | Prostate Cancer | 200 |
Note: These are example values and should be determined empirically for your specific experimental setup.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits UBR5, preventing target protein degradation and modulating downstream signaling.
Caption: A typical experimental workflow for characterizing the effects of this compound.
References
- 1. Mechanisms for Development of Ciprofloxacin Resistance in a Clinical Isolate of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intensity and Mechanisms of Fluoroquinolone Resistance within the H30 and H30Rx Subclones of Escherichia coli Sequence Type 131 Compared with Other Fluoroquinolone-Resistant E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 8. Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. innovativegenomics.org [innovativegenomics.org]
Navigating BPR5K230 Experiments: A Guide to Controlling Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for experimental variability when working with the hypothetical compound BPR5K230. The following sections offer detailed protocols and address common issues encountered in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My this compound dose-response curve is inconsistent between experiments. What are the potential causes?
A1: Inconsistent dose-response curves can stem from several factors:
-
Cell Seeding Density: Variations in the initial number of cells plated can significantly alter the response to this compound. Ensure consistent cell counts and even distribution across wells.[1]
-
Reagent Preparation: Improperly prepared or stored this compound stock solutions can lead to variations in final concentrations. Always prepare fresh dilutions from a validated stock.
-
Cell Health and Passage Number: The health, confluency, and passage number of your cells can impact their sensitivity to treatment. It is crucial to use cells within a consistent passage range and ensure they are in the logarithmic growth phase.[1]
-
Incubation Time: The duration of this compound exposure can influence the observed effect. Precisely control and document all incubation times.
Q2: I am observing high background signal in my this compound assay. How can I reduce it?
A2: High background can mask the true effect of this compound. Consider the following troubleshooting steps:
-
Washing Steps: Inadequate washing between antibody or reagent additions can leave residual unbound components, leading to high background. Optimize the number and vigor of your wash steps.
-
Blocking: Insufficient blocking can result in non-specific binding of antibodies or detection reagents.[2] Ensure your blocking buffer is appropriate for your assay and that the incubation time is sufficient.[2]
-
Antibody Concentration: The concentration of primary and secondary antibodies should be optimized to achieve a high signal-to-noise ratio. High antibody concentrations can increase non-specific binding.[2]
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Plate Selection: The type of microtiter plate can influence background signal.[1] Test plates with different surface properties (e.g., tissue-culture treated vs. non-treated, black vs. white plates for fluorescence/luminescence) to find the best option for your assay.
Q3: My results show significant well-to-well variability within the same experimental plate. What could be the issue?
A3: Well-to-well variability can be minimized by addressing these common issues:
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Pipetting Technique: Inaccurate or inconsistent pipetting can lead to variations in cell number, reagent volume, and final this compound concentration.[2] Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and response. To mitigate this, avoid using the outer wells or fill them with sterile media or water.
-
Cell Clumping: Uneven cell distribution due to clumping can cause significant variability. Ensure single-cell suspension before plating by gentle pipetting or using a cell strainer.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability/Cytotoxicity Assay Results
This guide addresses common issues when assessing the effect of this compound on cell viability or cytotoxicity using assays like MTT or CellTiter-Glo®.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell plating | Ensure a homogenous cell suspension before and during plating. Pipette carefully and consistently into each well. |
| Edge effects | Avoid using the outer rows and columns of the plate for experimental samples. Fill these wells with media to maintain humidity. | |
| Low signal or unexpected results | Incorrect assay timing | Determine the optimal time point for your assay by performing a time-course experiment.[1] |
| Cell line resistance | Confirm the sensitivity of your chosen cell line to similar compounds. Consider using a different, more sensitive cell line. | |
| Reagent issues | Ensure assay reagents are properly stored and not expired. Prepare fresh reagents as needed. | |
| Inconsistent dose-response | Inaccurate this compound dilutions | Prepare serial dilutions carefully and use calibrated pipettes. Prepare fresh dilutions for each experiment. |
| Cell passage number | Maintain a consistent and low passage number for your cells, as sensitivity can change over time.[1] |
Guide 2: Western Blotting Issues for this compound Target Pathway Analysis
This guide provides troubleshooting for common problems encountered during Western blot analysis of signaling pathways affected by this compound.
| Problem | Potential Cause | Recommended Solution |
| No or weak signal for target protein | Insufficient protein loading | Quantify protein concentration accurately and ensure equal loading across all lanes. |
| Inefficient protein transfer | Optimize transfer time and voltage. Check the integrity of your transfer sandwich. | |
| Primary antibody issue | Use a validated antibody at the recommended dilution.[2] Ensure the antibody is compatible with your blocking buffer. | |
| High background or non-specific bands | Inadequate blocking | Increase blocking time or try a different blocking agent (e.g., BSA vs. milk).[2] |
| Antibody concentration too high | Titrate your primary and secondary antibodies to find the optimal concentration.[2] | |
| Insufficient washing | Increase the number and duration of wash steps. Add a detergent like Tween-20 to your wash buffer. | |
| Inconsistent band intensity for loading control | Pipetting errors during loading | Use a reliable protein quantification method and be precise when loading samples. |
| Uneven protein transfer | Ensure the transfer stack is assembled correctly and that there are no air bubbles. |
Experimental Protocols
Protocol 1: this compound Dose-Response using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in a 96-well plate).
-
Plate 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration to generate a dose-response curve and calculate the IC50.
-
Visualizations
Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling pathway where this compound inhibits Kinase A.
Experimental Workflow for this compound Dose-Response Assay
Caption: Standard workflow for a this compound dose-response cell viability assay.
Logical Flow for Troubleshooting High Background
Caption: A logical decision tree for troubleshooting high background signals.
References
Validation & Comparative
A Comparative Guide to ERK1/2 Inhibition: Ulixertinib (BVD-523) vs. Other MAPK Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, often through mutations in key components like BRAF and RAS, is a hallmark of many cancers.[4][5][6] This has led to the development of targeted therapies aimed at different nodes of the pathway, including RAF, MEK, and ERK.[5][7][8]
This guide provides a comparative overview of Ulixertinib (BVD-523), a first-in-class, selective inhibitor of ERK1/2, and other known inhibitors targeting the MAPK pathway.[4][9][10] By directly targeting the terminal kinase in the cascade, ERK inhibitors like Ulixertinib offer a potential strategy to overcome resistance to BRAF and MEK inhibitors.[11][12][13]
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a cascade of proteins that relays extracellular signals to the cell nucleus, ultimately influencing gene expression and cellular responses.[2][3] The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[1]
Comparative Analysis of Inhibitor Potency and Efficacy
The following tables summarize the biochemical potency and clinical efficacy of selected inhibitors targeting the MAPK pathway.
Table 1: Biochemical Potency of MAPK Pathway Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| Ulixertinib (BVD-523) | ERK1/2 | ERK1: 6.1, ERK2: 3.1 [14] | Highly selective for ERK1/2.[9] |
| Ravoxertinib (GDC-0994) | ERK1/2 | ERK1: 1.1, ERK2: 0.3[15] | Potent and selective ERK1/2 inhibitor.[15] |
| Trametinib | MEK1/2 | MEK1: 0.92, MEK2: 1.8 | Allosteric inhibitor of MEK1/2. |
| Cobimetinib | MEK1 | 0.9[5] | Potent and highly selective MEK1 inhibitor.[5] |
| Vemurafenib | BRAF (V600E) | 31 | Selective for mutant BRAF.[8] |
| Dabrafenib | BRAF (V600E) | 0.8 | Potent inhibitor of BRAF V600 mutants. |
Table 2: Clinical Trial Data for Selected MAPK Pathway Inhibitors
| Inhibitor | Indication | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Ulixertinib (BVD-523) | Advanced Solid Tumors (MAPK pathway alterations) | Phase I | 14% (evaluable patients in dose expansion)[16] | Not Reported |
| Trametinib | BRAF V600E/K mutant metastatic melanoma | Phase III | 22% | 4.8 months[17] |
| Vemurafenib | BRAF V600E mutant metastatic melanoma | Phase III | 48%[18] | 5.3 months[18] |
| Dabrafenib + Trametinib | BRAF V600E/K mutant metastatic melanoma | Phase III | 69% | 11.0 months |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of inhibitor performance data. Below are representative protocols for key assays used in the characterization of MAPK pathway inhibitors.
In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This assay is used to determine the binding affinity of an inhibitor to its target kinase.
Objective: To measure the dissociation constant (Kd) of a test compound for a specific kinase.
Principle: The assay is based on the competition between a fluorescently labeled ATP-competitive ligand (tracer) and the test compound for binding to the kinase. The kinase is labeled with a Europium (Eu)-labeled antibody. Binding of the tracer to the kinase brings the Eu-donor and the fluorescent acceptor on the tracer into close proximity, resulting in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. The test compound displaces the tracer, leading to a decrease in the FRET signal.
Materials:
-
Kinase of interest (e.g., recombinant human ERK2)
-
Eu-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled kinase tracer
-
Test compound (e.g., Ulixertinib)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of the kinase and the Eu-labeled antibody to each well.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., acceptor emission and donor emission).
-
Calculate the emission ratio and plot the data against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based Phospho-ERK1/2 Assay (Western Blot)
This assay measures the ability of an inhibitor to block the phosphorylation of ERK1/2 in a cellular context.
Objective: To determine the cellular potency (IC50) of a test compound in inhibiting the phosphorylation of a downstream target.
Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., Ulixertinib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized data against the inhibitor concentration to determine the IC50.
Conclusion
Targeting the MAPK pathway remains a cornerstone of precision oncology. While BRAF and MEK inhibitors have shown significant clinical benefit, acquired resistance is a major challenge.[11][19] ERK1/2 inhibitors, such as Ulixertinib (BVD-523), represent a promising therapeutic strategy to overcome this resistance by targeting the final kinase in the cascade.[11][12][13] The data presented in this guide highlight the potent and selective nature of Ulixertinib and provide a framework for its comparison with other MAPK pathway inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of direct ERK1/2 inhibition in various cancer types.[10][20]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. Progress in the development of ERK1/2 inhibitors for treating cancer and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. BRAF inhibitors: From the laboratory to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Precision oncology for BRAF-mutant cancers with BRAF and MEK inhibitors: from melanoma to tissue-agnostic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomed-valley.com [biomed-valley.com]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Collection - Data from First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study - Cancer Discovery - Figshare [aacr.figshare.com]
- 17. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ASCO – American Society of Clinical Oncology [asco.org]
A Comparative Analysis of Mps1 Kinase Inhibitors: Mps1-IN-1 and BAY 1217389
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent inhibitors of Monopolar Spindle 1 (Mps1) kinase: Mps1-IN-1 and BAY 1217389. Mps1 is a crucial serine/threonine kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis.[1][2] Its overexpression in various cancers has made it an attractive target for anticancer drug development.[1][3] This document outlines the efficacy, mechanism of action, and experimental protocols for both inhibitors to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action
Both Mps1-IN-1 and BAY 1217389 are ATP-competitive inhibitors of Mps1 kinase.[4] By binding to the ATP pocket of the kinase, they prevent the phosphorylation of downstream substrates. This inhibition of Mps1 activity leads to the inactivation of the spindle assembly checkpoint.[3] Consequently, cells are unable to arrest in mitosis even in the presence of improperly attached chromosomes, leading to a premature exit from mitosis. This aberrant cell division results in chromosomal missegregation, aneuploidy, and ultimately, tumor cell death.[2][3]
Quantitative Efficacy Comparison
The following table summarizes the key efficacy data for Mps1-IN-1 and BAY 1217389.
| Parameter | Mps1-IN-1 | BAY 1217389 | Reference |
| Biochemical IC50 | 367 nM | < 10 nM (specifically 0.63 ± 0.27 nM) | [4][5] |
| Cellular Proliferation IC50 | Not explicitly stated, active in 1-10 µM range | Median IC50 of 6.7 nM (range 3 to >300 nM) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Mps1 Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro half-maximal inhibitory concentration (IC50) of a compound against Mps1 kinase.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of Mps1 by 50%.
Materials:
-
Recombinant human Mps1 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (adenosine triphosphate)
-
Peptide or protein substrate for Mps1 (e.g., a peptide containing a known Mps1 phosphorylation site)
-
Test compounds (Mps1-IN-1 or BAY 1217389) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the Mps1 kinase, the substrate, and the kinase buffer.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay for BAY 1217389
This protocol is based on the methodology used to determine the cellular IC50 of BAY 1217389.[6]
Objective: To determine the concentration of BAY 1217389 required to inhibit the proliferation of a cancer cell line by 50%.
Cell Lines:
-
HeLa-MaTu and HeLa-MaTu-ADR cells[6]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FCS)
-
BAY 1217389 dissolved in DMSO
-
96-well cell culture plates
-
Glutaraldehyde solution
-
Crystal violet staining solution
-
Plate reader
Procedure:
-
Seed the cells into 96-well plates at a density of 1,000 to 5,000 cells per well.[6]
-
Allow the cells to adhere for 24 hours.[6]
-
Treat the cells with serial dilutions of BAY 1217389 in quadruplicates.[6] Include a vehicle control (DMSO).
-
Incubate the plates for 96 hours.[6]
-
Fix the adherent cells with glutaraldehyde.[6]
-
Stain the fixed cells with crystal violet.[6]
-
Wash the plates to remove excess stain and allow them to dry.
-
Solubilize the stain and measure the absorbance at a specific wavelength using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Determine the IC50 value using a 4-parameter fit.[6]
Visualizing Pathways and Workflows
Mps1 Signaling Pathway in Spindle Assembly Checkpoint
Caption: Mps1 kinase phosphorylates KNL1 at unattached kinetochores, initiating a cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC) and inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature anaphase.
General Experimental Workflow for Evaluating Mps1 Inhibitors
Caption: A typical workflow for the preclinical evaluation of Mps1 inhibitors, progressing from in vitro biochemical and cellular assays to in vivo efficacy and toxicity studies in animal models.
References
A Comparative Guide to the Cross-Reactivity Profiles of Mps1 Kinase Inhibitors: NMS-P715 vs. Reversine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of two prominent inhibitors of Monopolar spindle 1 (Mps1) kinase: NMS-P715 and Reversine. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. Its overexpression in various cancers has made it an attractive target for anti-cancer therapies. However, the therapeutic efficacy and potential side effects of kinase inhibitors are significantly influenced by their selectivity. This document summarizes available kinase screening data, details the experimental methodologies used for such analyses, and provides a visual representation of the kinase screening workflow.
Cross-Reactivity Data Summary
The following table summarizes the inhibitory activity of NMS-P715 and Reversine against a panel of kinases. NMS-P715 demonstrates high selectivity for Mps1, whereas Reversine exhibits a multi-kinase inhibition profile.
| Kinase Target | NMS-P715 IC50 (µM) | Reversine % Inhibition @ 10 µM |
| Mps1 (TTK) | 0.182 [1] | 99 |
| Aurora A | >10 | 100 |
| Aurora B | >10 | 100 |
| Aurora C | >10 | 100 |
| CK2 | 6.8 | Not Reported |
| MELK | 7.2 | Not Reported |
| NEK6 | 9.4 | Not Reported |
| Selected Kinases | >5 for 59 other kinases[1] | Data for a broad panel indicates multiple off-target inhibitions |
Note: The data for NMS-P715 is from a panel of 60 kinases, with only those showing an IC50 below 10 µM listed individually[2]. Reversine's data is indicative of its broader activity, with significant inhibition of multiple kinases at 10 µM.
Signaling Pathway and Experimental Workflow
The diagram below illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Experimental Protocols
The cross-reactivity data presented in this guide is typically generated using one of two common methodologies: radiometric assays or binding assays.
Radiometric Kinase Assay (e.g., HotSpot™)
This method directly measures the catalytic activity of the kinase.
-
Principle: This assay quantifies the transfer of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) to a specific substrate by the kinase. A decrease in the radioactive signal in the presence of an inhibitor indicates reduced kinase activity.
-
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase from a panel, a specific substrate (protein or peptide), the test inhibitor at various concentrations, and a buffer solution containing Mg/Mn ions.
-
Initiation: The kinase reaction is initiated by adding [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, typically by spotting the mixture onto a phosphocellulose filter membrane that binds the substrate.
-
Detection: The amount of radioactivity incorporated into the substrate on the filter is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of remaining kinase activity is calculated by comparing the signal from inhibitor-treated reactions to a vehicle control (e.g., DMSO). IC50 values are then determined from the dose-response curves.
-
Kinase Binding Assay (e.g., KINOMEscan™)
This method measures the ability of a compound to displace a ligand from the ATP-binding site of the kinase.
-
Principle: This is a competition binding assay where a test compound is competed against a known, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified.
-
Protocol Outline:
-
Assay Components: The main components are the kinase (often tagged, e.g., with DNA), a ligand immobilized on a solid support (e.g., beads), and the test inhibitor.
-
Competition: The test inhibitor is incubated with the kinase and the immobilized ligand. If the inhibitor binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Separation: The solid support with the bound kinase is separated from the unbound components.
-
Quantification: The amount of kinase bound to the solid support is measured. In the KINOMEscan™ platform, this is done using quantitative PCR (qPCR) to detect the DNA tag on the kinase.
-
Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given inhibitor concentration. This can also be used to determine the dissociation constant (Kd).
-
Conclusion
The choice of a kinase inhibitor for research or therapeutic development requires a thorough understanding of its selectivity profile. NMS-P715 is a highly selective Mps1 inhibitor, making it a suitable tool for specifically investigating the cellular functions of Mps1. In contrast, Reversine's multi-targeted nature, with potent inhibition of Aurora kinases in addition to Mps1, should be considered when interpreting experimental results. While this broader activity may offer therapeutic advantages in certain contexts, it can also lead to off-target effects. Researchers should select the inhibitor that best suits their experimental goals, keeping in mind the comparative cross-reactivity data presented here.
References
Independent verification of BPR5K230's activity
An independent verification of the biological activity of BPR5K230 cannot be provided at this time as no public data or scientific literature could be found for a compound with this designation.
To proceed with your request for a comparative guide, please provide the following information:
-
Correct Compound Name: Double-check the spelling and designation of "this compound." It may be an internal code, a new compound not yet published, or a typographical error.
-
Biological Target: What is the intended biological target or pathway of this compound (e.g., a specific enzyme, receptor, or signaling pathway)?
-
Therapeutic Area: What is the intended therapeutic area for this compound (e.g., oncology, immunology, neurology)?
-
Any Known Alternatives: Are there any known competitor compounds or standard-of-care treatments that this compound is being compared against?
Once this information is available, a comprehensive comparison guide can be developed, including data tables, experimental protocols, and pathway diagrams as originally requested.
BPR5K230 compared to standard-of-care treatment in [Disease Model]
To provide a comprehensive comparison guide for BPR5K230 against a standard-of-care treatment, please first specify the [Disease Model] you are interested in. For instance, are you researching its effects in a specific type of cancer (e.g., pancreatic cancer, acute myeloid leukemia), a neurological disorder, or another therapeutic area?
Once you provide the specific disease model, a detailed guide will be generated that includes:
-
Quantitative Data Tables: Clear, structured tables summarizing the performance of this compound compared to standard-of-care treatments based on available experimental data.
-
Detailed Experimental Protocols: Methodologies for the key experiments cited in the comparison.
-
Visual Diagrams: Graphviz diagrams illustrating relevant signaling pathways and experimental workflows, complete with descriptive captions.
This information will be tailored to the specific disease context to ensure the comparison is relevant and valuable for researchers, scientists, and drug development professionals.
Statistical Analysis of BPR5K230 Treatment Groups in Advanced Melanoma
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive statistical analysis comparing the therapeutic efficacy of BPR5K230 in treatment-naive BRAF V600E-mutant advanced melanoma patient populations. The data presented herein is derived from a hypothetical randomized, controlled, double-blind Phase II clinical trial. This document is intended to offer an objective comparison of this compound's performance against a standard-of-care alternative, supported by detailed experimental data and protocols.
Comparative Efficacy of this compound
The primary objective of this hypothetical study was to evaluate the efficacy and safety of this compound in comparison to a standard combination therapy. The quantitative data from this trial is summarized below, offering a clear comparison between the two treatment arms.
Patient Demographics and Baseline Characteristics
| Characteristic | This compound (n=150) | Standard of Care (n=150) |
| Age (Median, years) | 58 | 60 |
| Sex (Male, %) | 55% | 52% |
| ECOG Performance Status 0-1 (%) | 92% | 90% |
| LDH Levels > ULN (%) | 35% | 38% |
Primary and Secondary Efficacy Endpoints
| Endpoint | This compound | Standard of Care | p-value |
| Overall Survival (Median, months) | 25.1 | 18.7 | <0.05 |
| Progression-Free Survival (Median, months) | 12.4 | 8.9 | <0.05 |
| Objective Response Rate (%) | 68% | 55% | <0.05 |
| Disease Control Rate (%) | 85% | 75% | <0.05 |
Experimental Protocols
The following section details the methodologies for the key experiments cited in this comparative guide.
Study Design and Patient Population
This was a hypothetical multicenter, randomized, double-blind, active-controlled Phase II trial. A total of 300 adult patients with unresectable or metastatic BRAF V600E-mutant melanoma were enrolled. Key inclusion criteria included measurable disease as per RECIST v1.1, an ECOG performance status of 0 or 1, and no prior systemic therapy for metastatic disease. Patients were randomized in a 1:1 ratio to receive either this compound or a standard-of-care combination therapy.
Treatment Regimen
-
This compound Arm: Participants received a daily oral dose of this compound.
-
Standard of Care Arm: Participants received a standard combination of a BRAF inhibitor and a MEK inhibitor.
Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent.
Efficacy and Safety Assessments
Tumor assessments were performed by investigators at baseline and every 8 weeks thereafter. Objective response rate (ORR) and disease control rate (DCR) were determined based on RECIST v1.1 criteria. Overall survival (OS) and progression-free survival (PFS) were monitored throughout the study. Safety was assessed through the monitoring of adverse events, laboratory parameters, and vital signs.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the biological context and experimental design, the following diagrams are provided.
This compound Signaling Pathway
The diagram below illustrates the hypothetical mechanism of action of this compound, targeting the MAPK/ERK signaling pathway, which is commonly dysregulated in melanoma.
Caption: this compound's targeted inhibition of the MAPK/ERK signaling pathway.
Clinical Trial Experimental Workflow
The following diagram outlines the logical flow of the hypothetical clinical trial from patient screening to data analysis.
Caption: Workflow of the randomized controlled trial for this compound.
Safety Operating Guide
Proper Disposal Procedures for Unidentified Laboratory Chemicals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The specific chemical identifier "BPR5K230" does not correspond to a recognized substance in publicly available safety data sheets (SDS) or chemical databases. This identifier may be an internal product code, lot number, or a non-standardized name. Without a definitive identification and the corresponding SDS, specific disposal protocols cannot be provided. The following information offers a general, procedural guide for the safe handling and disposal of an unknown or unlabeled chemical, which should be treated as hazardous until its properties are known.
Core Principles for Handling Unidentified Chemicals
When a chemical cannot be identified, it is imperative to handle it with the utmost caution. The primary steps are to consult your institution's Environmental Health and Safety (EHS) office and to follow established protocols for hazardous waste disposal. All chemical wastes require special handling, storage, and disposal procedures coordinated by the EHS office to ensure compliance with regulations and to maintain safety.
**Step-by-Step Disposal Plan for Unidentified Chemicals
-
Assume the Substance is Hazardous : Treat any unknown chemical as if it is toxic, flammable, corrosive, and reactive.
-
Wear Appropriate Personal Protective Equipment (PPE) : At a minimum, this includes safety goggles, a lab coat, and chemical-resistant gloves. Depending on the physical state of the substance (e.g., powder, volatile liquid), respiratory protection may also be necessary.
-
Isolate the Material : If safe to do so, move the container to a designated hazardous waste accumulation area within the laboratory, such as a fume hood.
-
Label the Container : Clearly label the container as "Caution: Unknown Chemical Waste" and include the date and the name of the generating researcher or lab. Do not mix unknown wastes with other chemical wastes.
-
Contact Your EHS Office : Immediately contact your institution's Environmental Health and Safety office for guidance. They are responsible for the collection, identification, and proper disposal of hazardous materials.
-
Provide All Known Information : When contacting EHS, provide any available information about the substance, such as its origin (e.g., which experiment it came from), its physical appearance, and any other contextual clues.
-
Follow EHS Instructions : The EHS office will provide specific instructions for packaging and pickup. Do not attempt to dispose of the material down the drain or in the regular trash.
General Chemical Waste Segregation
Proper segregation of chemical waste is crucial for safety and efficient disposal. While the specific properties of this compound are unknown, the following table outlines general categories for chemical waste segregation.
| Waste Category | Description | Examples | Disposal Guideline |
| Halogenated Solvents | Organic solvents containing halogens (F, Cl, Br, I). | Dichloromethane, Chloroform | Collect in a designated, labeled, sealed, and secondarily contained waste container. |
| Non-Halogenated Solvents | Organic solvents without halogens. | Hexane, Acetone, Ethanol | Collect in a separate, designated, labeled, sealed, and secondarily contained waste container. |
| Aqueous Waste (Acidic) | Water-based solutions with a pH < 6. | Acidic cleaning solutions, reaction workups | Neutralize to a pH between 6 and 10 before disposal, or collect in a designated acid waste container if neutralization is not feasible. |
| Aqueous Waste (Basic) | Water-based solutions with a pH > 10. | Basic cleaning solutions, reaction workups | Neutralize to a pH between 6 and 10 before disposal, or collect in a designated base waste container if neutralization is not feasible. |
| Solid Chemical Waste | Solid chemical reagents, contaminated labware. | Unused solid reagents, contaminated filter paper | Collect in a designated, labeled, and sealed solid waste container. |
Experimental Workflow for Unidentified Chemical Disposal
The following diagram outlines the logical steps to be taken when encountering an unidentified chemical substance in a laboratory setting.
Caption: Workflow for the safe handling and disposal of an unidentified laboratory chemical.
Disclaimer: This information is intended as a general guide for trained laboratory personnel. Always consult your institution's specific policies and procedures and the relevant Safety Data Sheets before handling or disposing of any chemical.
Personal protective equipment for handling BPR5K230
Disclaimer: BPR5K230 is a fictional identifier. The following guidance is based on established best practices for handling potent, powdered cytotoxic compounds, which are common in drug development. This information must be adapted to the specific, known hazards of any real chemical substance as detailed in its Safety Data Sheet (SDS).
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of the potent powder compound designated this compound. The primary focus is to minimize exposure and ensure a safe laboratory environment.
Immediate Safety Information: Personal Protective Equipment (PPE)
Due to the assumed potent and cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1] All personnel must receive training on the proper use of PPE.[2]
Table 1: Required Personal Protective Equipment for this compound
| Protection Area | Required PPE | Specifications and Best Practices |
| Respiratory | Disposable N95 or higher-rated respirator | A properly fit-tested respirator is required when handling the powder outside of a containment device. |
| Hands | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated gloves. Change the outer glove immediately upon suspected contamination. |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a full seal around the eyes. A face shield protects against splashes to the face. |
| Body | Disposable Solid-Front Gown | Gown should be resistant to chemical permeation, with a solid front and long sleeves with tight-fitting cuffs. |
| Feet | Disposable Shoe Covers | Required when there is a risk of powder spillage onto the floor. |
Operational Plan: Safe Handling Workflow
Safe handling requires a combination of engineering controls, administrative procedures, and personal protective equipment.[3] All handling of powdered this compound must occur within a certified containment device, such as a chemical fume hood or a glove box, to minimize the risk of aerosolization.[4]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan: Waste Management
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[5][6] Proper segregation and labeling of waste are critical for safety and compliance.[7]
Table 2: this compound Waste Disposal Plan
| Waste Type | Segregation & Container | Disposal Procedure |
| Solid Waste | Container: Yellow, labeled "Cytotoxic Waste" plastic bag or sharps container for glass. | Place all contaminated solids (gloves, gowns, pipette tips, vials) into the designated container.[6] |
| Liquid Waste | Container: Labeled, leak-proof, and chemically compatible hazardous waste container.[7] | Collect all solutions containing this compound. Do not dispose of down the drain.[8] The container must be kept closed when not in use.[6] |
| Sharps | Container: Puncture-resistant, labeled "Cytotoxic Sharps" container. | Dispose of all contaminated needles, scalpels, and glassware immediately into the sharps container. |
| Decontamination | N/A | All waste generated from spill cleanup must be disposed of as cytotoxic waste.[9] Arrange for professional disposal by a licensed service.[5] |
Spill Management: In the event of a spill, evacuate the area and alert the safety officer. Use a designated cytotoxic spill kit for cleanup, and treat all cleanup materials as hazardous waste.[9][10] Staff must be trained in these procedures.[2]
References
- 1. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 2. hse.gov.uk [hse.gov.uk]
- 3. agnopharma.com [agnopharma.com]
- 4. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
- 10. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
